Technical Documentation Center

2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride
  • CAS: 856250-59-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(Chloromethyl)-5-(trifluoromethyl)pyridine Hydrochloride

This guide provides a comprehensive technical overview of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride, a specialized heterocyclic building block of significant interest to researchers and professionals in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride, a specialized heterocyclic building block of significant interest to researchers and professionals in drug discovery and agrochemical development. We will delve into its chemical properties, synthesis, reactivity, and applications, offering field-proven insights into its utility in modern chemical synthesis.

Introduction: A Trifunctional Heterocyclic Synthon

2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride is a unique trifunctional chemical intermediate. Its structure incorporates three key features that define its chemical utility:

  • A pyridine ring , a foundational scaffold in numerous biologically active compounds.

  • A highly reactive chloromethyl group at the 2-position, which serves as a potent electrophilic handle for introducing the pyridine moiety into larger molecular frameworks.

  • An electron-withdrawing trifluoromethyl group at the 5-position, a common feature in modern pharmaceuticals and agrochemicals known to enhance metabolic stability, membrane permeability, and binding affinity.

The compound is typically supplied as a hydrochloride salt, which enhances its stability and simplifies handling compared to the free base. This combination of a reactive site, a stable core, and a performance-enhancing functional group makes it a valuable synthon for constructing complex target molecules.

Physicochemical & Structural Properties

Precise characterization is the bedrock of reproducible science. The key properties of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride are summarized below.

Chemical Structure

cluster_main mol  NCCCCC Cl_sub Cl-CH₂ Cl_sub->mol:c1 CF3_sub CF₃ CF3_sub->mol:c5 HCl_salt • HCl caption Structure of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine Hydrochloride Synthesis_Workflow start 2-Chloro-5-(trifluoromethyl)pyridine step1 Radical Initiation (e.g., AIBN, UV light) start->step1 Precursor step2 Chloromethylation (e.g., with NCS or SO₂Cl₂) start->step2 Reagents step1->step2 product 2-(Chloromethyl)-5- (trifluoromethyl)pyridine (Free Base) step2->product Intermediate Product step3 Salt Formation (HCl in ether or isopropanol) product->step3 final_product 2-(Chloromethyl)-5-(trifluoromethyl)pyridine Hydrochloride step3->final_product Final Product caption Plausible synthesis workflow for the target compound. Experimental_Workflow prep 1. Reagent Prep (Reactant, Base, Solvent in Flask) react 2. Reaction (Add Nucleophile, Heat) prep->react monitor 3. Monitoring (TLC / LC-MS) react->monitor workup 4. Work-up (Quench, Extract, Dry) monitor->workup Reaction Complete purify 5. Purification (Column Chromatography) workup->purify validate 6. Validation (NMR, HRMS) purify->validate caption Workflow for a typical nucleophilic substitution reaction.

Exploratory

An In-depth Technical Guide to 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride (CAS No. 126241-45-2)

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Building Block in Modern Chemistry 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride, with the Chemical Abstracts Service...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride, with the Chemical Abstracts Service (CAS) number 126241-45-2, is a key heterocyclic intermediate. Its unique structure, combining a reactive chloromethyl group with an electron-withdrawing trifluoromethyl group on a pyridine ring, makes it a valuable reagent in the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its properties, synthesis, applications, and handling, tailored for professionals in the fields of medicinal chemistry, agrochemical science, and materials research. The strategic placement of its functional groups allows for selective chemical modifications, rendering it an essential component in the development of novel pharmaceuticals and agrochemicals.[1][2]

Physicochemical and Structural Characteristics

Understanding the fundamental properties of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride is crucial for its effective use in synthesis and for ensuring safe handling.

PropertyValue
CAS Number 126241-45-2
Molecular Formula C₇H₅Cl₂F₃N⁺ • H⁻
Molecular Weight 251.03 g/mol
Appearance Off-white to light yellow crystalline solid
Melting Point 152-158 °C
Solubility Soluble in water and polar organic solvents like methanol and DMSO.
Chemical Structure

Note: Physical properties can vary slightly depending on the purity and supplier.

Synthesis and Mechanistic Insights

The synthesis of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride typically involves a multi-step process, often starting from more readily available picoline derivatives. A common synthetic strategy involves the chlorination of the corresponding hydroxymethyl or methyl precursor.

One illustrative synthetic pathway begins with 2-methyl-5-(trifluoromethyl)pyridine. This starting material can be subjected to a radical chlorination, often initiated by UV light or a chemical initiator, to selectively chlorinate the methyl group. The resulting 2-(chloromethyl)-5-(trifluoromethyl)pyridine is then treated with hydrochloric acid to yield the hydrochloride salt. This final step enhances the compound's stability and improves its handling characteristics as a solid.

The choice of chlorinating agent and reaction conditions is critical to minimize side reactions, such as chlorination of the pyridine ring. The trifluoromethyl group's strong electron-withdrawing nature deactivates the pyridine ring towards electrophilic substitution, which aids in the selectivity of the chlorination at the methyl group.

G start 2-Methyl-5-(trifluoromethyl)pyridine intermediate 2-(Chloromethyl)-5-(trifluoromethyl)pyridine start->intermediate Radical Chlorination reagent1 Radical Initiator (e.g., AIBN) Chlorinating Agent (e.g., NCS) product 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride intermediate->product Salt Formation reagent2 HCl (in ether or dioxane)

Caption: A generalized synthetic workflow for the preparation of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride.

Applications in Drug Discovery and Agrochemicals

The utility of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride lies in its ability to act as a versatile electrophile. The chloromethyl group is an excellent leaving group, readily participating in nucleophilic substitution reactions. This allows for the facile introduction of the trifluoromethylpyridine moiety into a larger molecular scaffold.

Pharmaceutical Applications

In drug discovery, the trifluoromethylpyridine core is a desirable pharmacophore due to its metabolic stability and ability to modulate the physicochemical properties of a drug candidate, such as lipophilicity and pKa. This can lead to improved pharmacokinetic and pharmacodynamic profiles. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, including potential treatments for a range of diseases.[3] Its derivatives have been explored for their potential antimicrobial and anti-malarial effects.[4]

Agrochemical Applications

The trifluoromethylpyridine scaffold is a cornerstone in the development of modern pesticides.[1] It is a key component in several commercial agrochemicals, including insecticides and fungicides.[2][5] The presence of the trifluoromethyl group often enhances the biological activity and stability of these compounds in the environment.[1]

Experimental Protocol: Nucleophilic Substitution with a Phenolic Nucleophile

This protocol details a representative reaction of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride with a generic phenol to illustrate its use in synthesis.

Objective: To synthesize a 2-((aryloxy)methyl)-5-(trifluoromethyl)pyridine derivative.

Materials:

  • 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride

  • Substituted Phenol (e.g., 4-methoxyphenol)

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.0 eq) and anhydrous acetonitrile.

  • Add potassium carbonate (2.0 eq) to the mixture.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride (1.05 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the solid precipitate and wash with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-((aryloxy)methyl)-5-(trifluoromethyl)pyridine.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Combine Phenol and K₂CO₃ in Acetonitrile B Add 2-(Chloromethyl)-5- (trifluoromethyl)pyridine HCl A->B C Heat to Reflux (4-6 hours) B->C D Monitor by TLC C->D E Cool and Filter D->E Reaction Complete F Concentrate Filtrate E->F G Ethyl Acetate Extraction and Washes F->G H Dry and Concentrate G->H I Purification by Column Chromatography H->I

Caption: Experimental workflow for a typical nucleophilic substitution reaction.

Safety, Handling, and Storage

2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Identification:

  • Harmful if swallowed. [6]

  • Causes severe skin burns and eye damage. [6]

  • May cause respiratory irritation.

  • Lachrymator.

Personal Protective Equipment (PPE):

  • Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.

  • Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Handling and Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

  • This compound is moisture-sensitive; store under an inert atmosphere if possible.

First Aid Measures:

  • In case of skin contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing and seek medical attention.

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Conclusion

2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride is a highly valuable and versatile intermediate in organic synthesis. Its unique combination of a reactive chloromethyl group and a trifluoromethyl-substituted pyridine ring provides chemists with a powerful tool for the construction of complex molecules with important applications in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthetic utility, and safe handling procedures is essential for leveraging its full potential in research and development.

References

  • CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module . ResearchGate. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . PubMed Central. [Link]

  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine . Asian Journal of Chemistry. [Link]

  • 2-chloro-5-trifluoromethylpyridine Safety Data Sheet . Jubilant Ingrevia. [Link]

  • WO/2019/134477 METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE . WIPO Patentscope. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central. [Link]

  • CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine.
  • WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

Sources

Foundational

2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride molecular structure

An In-depth Technical Guide to 2-(Chloromethyl)-5-(trifluoromethyl)pyridine Hydrochloride Foreword This technical guide provides a comprehensive overview of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride, a s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(Chloromethyl)-5-(trifluoromethyl)pyridine Hydrochloride

Foreword

This technical guide provides a comprehensive overview of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride, a specialized heterocyclic building block. Given the specificity of this compound, this document synthesizes information from foundational chemical principles and data available for structurally analogous molecules to present a robust guide for researchers and professionals in drug development and agrochemical synthesis. This guide emphasizes the compound's molecular structure, potential synthetic pathways, characterization techniques, and applications, while also addressing safety and handling protocols.

Compound Identification and Molecular Structure

2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride is a pyridinic compound characterized by a chloromethyl group at the 2-position and a trifluoromethyl group at the 5-position. The hydrochloride salt form indicates that the pyridine nitrogen is protonated, forming a salt with a chloride anion. This salt form often enhances the compound's stability and solubility in certain solvents.

It is crucial to distinguish this compound from its more commercially available isomer, 2-chloro-5-(trifluoromethyl)pyridine. The key structural difference lies in the substituent at the 2-position: a chloromethyl group (-CH₂Cl) in the compound of interest versus a chloro group (-Cl) in its isomer.

Molecular Formula: C₇H₆Cl₂F₃N

Molecular Weight: 232.03 g/mol

Synonyms:

  • 2-(Chloromethyl)-5-(trifluoromethyl)pyridinium chloride

molecule Molecular Structure of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine Hydrochloride N1 N+ C2 C N1->C2 H_plus H N1->H_plus C3 C C2->C3 CH2Cl_group CH₂Cl C2->CH2Cl_group C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 CF3_group CF₃ C5->CF3_group C6->N1 Cl_minus Cl⁻ dummy1 dummy2

Caption: 2D structure of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine Hydrochloride.

Physicochemical Properties

Detailed experimental data for 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride is not extensively published. However, its properties can be predicted based on its structure and comparison with related compounds.

PropertyPredicted Value/Information
Appearance Expected to be a crystalline solid, likely white to off-white, characteristic of many hydrochloride salts of organic bases.
Melting Point Expected to be significantly higher than its free base due to the ionic nature of the salt. For comparison, 2-chloro-5-(trifluoromethyl)pyridine has a melting point of 29-34 °C.
Boiling Point Decomposes upon heating, as is typical for salts. The free base would have a higher boiling point than 2-chloro-5-(trifluoromethyl)pyridine (152 °C).[1]
Solubility Expected to have good solubility in polar protic solvents like water and alcohols, and limited solubility in nonpolar organic solvents.
Stability The hydrochloride salt is expected to be more stable and less prone to decomposition than the corresponding free base. Store in a cool, dry place.

Synthesis and Mechanistic Insights

A plausible synthetic route to 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride would likely start from 2-methyl-5-(trifluoromethyl)pyridine. The synthesis can be logically broken down into two main steps: chlorination of the methyl group followed by salt formation.

Proposed Synthetic Workflow

G start 2-Methyl-5-(trifluoromethyl)pyridine (Starting Material) step1 Free-Radical Chlorination Reagent: N-Chlorosuccinimide (NCS) Initiator: AIBN or Benzoyl Peroxide Solvent: CCl₄ or Benzene start->step1 intermediate 2-(Chloromethyl)-5-(trifluoromethyl)pyridine (Free Base) step1->intermediate step2 Acidification / Salt Formation Reagent: HCl (in a suitable solvent like ether or isopropanol) intermediate->step2 product 2-(Chloromethyl)-5-(trifluoromethyl)pyridine Hydrochloride (Final Product) step2->product purification Purification (Recrystallization or Chromatography) product->purification

Caption: Proposed synthesis workflow for 2-(Chloromethyl)-5-(trifluoromethyl)pyridine Hydrochloride.

Step 1: Free-Radical Chlorination

The benzylic protons of the 2-methyl group are susceptible to free-radical halogenation. Using a reagent like N-chlorosuccinimide (NCS) with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide provides a controlled method for monochlorination. This method is often preferred over using chlorine gas, which can lead to over-chlorination and ring chlorination. The reaction is typically carried out in an inert solvent like carbon tetrachloride or benzene under reflux.

Step 2: Hydrochloride Salt Formation

The resulting free base, 2-(Chloromethyl)-5-(trifluoromethyl)pyridine, can be converted to its hydrochloride salt by treatment with a solution of hydrogen chloride in a suitable organic solvent, such as diethyl ether or isopropanol. The salt will typically precipitate from the solution and can be isolated by filtration.

Analytical Characterization

To confirm the structure and purity of the synthesized 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride, a combination of spectroscopic methods should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectrum is expected to show a characteristic singlet for the chloromethyl (-CH₂Cl) protons, typically in the range of 4.5-5.0 ppm. The aromatic protons on the pyridine ring will appear as multiplets in the downfield region (7.5-9.0 ppm). The proton on the nitrogen will be a broad singlet.

    • ¹³C NMR: The carbon spectrum will show distinct signals for the chloromethyl carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the aromatic carbons.

    • ¹⁹F NMR: A singlet is expected for the -CF₃ group.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching for the aromatic and methylene groups, C=C and C=N stretching in the aromatic region (around 1400-1600 cm⁻¹), strong C-F stretching bands (typically 1100-1300 cm⁻¹), and a C-Cl stretching band (around 600-800 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum of the free base would show a molecular ion peak and a characteristic isotopic pattern for the presence of one chlorine atom.

Applications in Research and Development

Pyridine derivatives containing trifluoromethyl and chloro or chloromethyl groups are valuable intermediates in the synthesis of agrochemicals and pharmaceuticals.[2][3]

  • Agrochemicals: The trifluoromethylpyridine moiety is a key component in several herbicides and insecticides.[4] 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride serves as a reactive intermediate. The chloromethyl group is a good leaving group, allowing for nucleophilic substitution reactions to build more complex molecules. It is a potential precursor for compounds analogous to the insecticide imidacloprid, which is synthesized from 2-chloro-5-(chloromethyl)pyridine.[5]

  • Pharmaceuticals: The unique electronic properties conferred by the trifluoromethyl group can enhance the metabolic stability and binding affinity of drug candidates. This intermediate can be used to introduce the 5-(trifluoromethyl)pyridin-2-yl)methyl moiety into potential therapeutic agents.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride is not available, the safety precautions can be inferred from data on structurally related compounds.[6][7][8]

Hazard Identification:

Based on analogous compounds like 2-chloro-5-(trifluoromethyl)pyridine and 5-(chloromethyl)-2-(trifluoromethyl)pyridine, the following GHS hazard classifications are anticipated[9][10]:

  • Acute Toxicity: Harmful if swallowed or inhaled.

  • Skin Corrosion/Irritation: Causes skin irritation, and potentially severe burns.

  • Eye Damage/Irritation: Causes serious eye irritation or damage.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Use chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. An appropriate respirator should be used if handling the powder outside of a fume hood.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

References

  • Zhu, X.-M., Cai, Z.-S., Zhang, H.-H., & Sun, M.-Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10309-10312.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 92342, 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

  • Jeon, M., & Kim, J. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 255–262.
  • Feng, Z.-Q., Yang, X.-L., Ye, Y.-F., Wang, H.-Q., & Hao, L.-Y. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(2), o366.
  • CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine. (2015). Google Patents.
  • CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine. (2012). Google Patents.
  • Chemsrc. (n.d.). 2-CHLORO-5-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2773810, 5-(Chloromethyl)-2-(trifluoromethyl)pyridine. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Proper Handling and Storage of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride

This guide provides a comprehensive framework for the safe and effective lifecycle management of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride, a reactive intermediate crucial in pharmaceutical research and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the safe and effective lifecycle management of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride, a reactive intermediate crucial in pharmaceutical research and development.[1] Adherence to these protocols is essential for ensuring personnel safety, maintaining reagent integrity, and achieving reproducible experimental outcomes.

Compound Profile and Hazard Identification

2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride is a substituted pyridine derivative. Its reactivity and hazard profile are dictated by the interplay of its functional groups: the reactive chloromethyl group, the electron-withdrawing trifluoromethyl group, and the acidic hydrochloride salt form.

1.1. Physicochemical Data

PropertyValueSource
Chemical Name 2-(Chloromethyl)pyridine Hydrochloride[2]
CAS Number 69045-78-9*[3]
Molecular Formula C7H6Cl2F3N[4]
Molecular Weight 232.03 g/mol [2]
Appearance Solid (often light yellow or crystalline)[4]
Melting Point 125 °C[2]

*Note: The CAS number provided in one source (69045-78-9) appears to be for a related compound, 2-Chloro-5-(trichloromethyl)pyridine, as the target compound's hydrochloride salt may not have a unique CAS number assigned in all databases.[3] Researchers should verify the CAS number with their specific supplier.

1.2. Core Hazards and Mechanistic Insight

This compound is classified as hazardous and requires careful handling. The primary risks stem from its properties as a corrosive and harmful substance.[2][5]

  • Corrosivity and Skin Burns (H314): The hydrochloride salt makes the compound acidic.[2] Upon contact with moisture (e.g., on skin or mucous membranes), it can hydrolyze, releasing hydrochloric acid, which causes severe chemical burns.[5] The chloromethyl group itself is a reactive alkylating agent, further contributing to tissue damage.

  • Serious Eye Damage (H318, H319): This is a critical risk.[2][3] The acidic and alkylating nature of the compound can cause irreversible damage to the eyes upon contact.[5]

  • Harmful if Swallowed (H302): Ingestion can cause chemical burns to the mouth and gastrointestinal tract.[5] Animal studies indicate that ingestion of even moderate amounts could lead to serious health damage.[5]

  • Respiratory Irritation (H335): Inhalation of the dust can irritate the respiratory tract, leading to coughing, choking, and inflammation.[3][5]

  • Potential for Sensitization: Some related pyridine compounds may cause skin sensitization upon contact.[5]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering and administrative controls over sole reliance on PPE, is mandatory.[6]

2.1. The Hierarchy of Controls

Effective risk management follows a clear hierarchy. For this compound, elimination and substitution are often not feasible in a research context, making engineering controls the primary barrier to exposure.

Hierarchy of Controls cluster_0 Most Effective cluster_1 cluster_2 Least Effective Eng Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Admin Administrative Controls (e.g., SOPs, Training, Restricted Access) Eng->Admin Supplements PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Lab Coat) Admin->PPE Last Line of Defense Weighing_Workflow start Start: Prepare Workspace prep_hood 1. Verify Fume Hood is Operational start->prep_hood don_ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood->don_ppe get_chem 3. Retrieve Chemical from Storage don_ppe->get_chem weigh 4. Weigh Solid in Fume Hood (Use contained balance or weigh paper) get_chem->weigh transfer 5. Carefully Transfer to Reaction Vessel weigh->transfer add_solvent 6. Add Solvent Slowly transfer->add_solvent cleanup 7. Clean Weighing Area & Utensils add_solvent->cleanup dispose 8. Dispose of Contaminated Weigh Paper cleanup->dispose label_vessel 9. Label the Final Solution dispose->label_vessel return_chem 10. Return Stock Bottle to Storage label_vessel->return_chem end End: Procedure Complete return_chem->end

Caption: Standard Operating Procedure for Weighing and Dissolving.

Key Procedural Insights:

  • Avoid Dust Generation: Handle the solid carefully to avoid creating dust. Use a spatula for transfers and avoid pouring the powder directly.

  • Inert Atmosphere: For reactions sensitive to moisture or oxidation, handle the compound under an inert gas like argon. [3]* Material Compatibility: Avoid contact with strong bases, oxidizing agents, and certain metals like mild or galvanized steel, which can react to produce flammable hydrogen gas. [5]

Long-Term Storage and Stability Management

Proper storage is critical to maintain the chemical's integrity and prevent hazardous situations. [7] Storage Recommendations:

  • Container: Keep the compound in its original, tightly sealed container. [3]Polyethylene or polypropylene containers are suitable. [3]* Location: Store in a cool, dry, and well-ventilated area. [2][3]It should be stored away from direct sunlight and sources of heat. [7]* Segregation: This chemical must be segregated from incompatible materials. [5]Store it separately from:

    • Strong bases (alkalis) [5] * Oxidizing agents [2] * Chemicals readily decomposed by acids (e.g., cyanides, sulfides) [5] * Foodstuff containers [3]* Moisture Protection: The hydrochloride salt is hygroscopic and moisture-sensitive. [2]Storage in a desiccator or under an inert atmosphere is highly recommended to prevent degradation. [2]* Security: The storage area should be locked to restrict access to authorized personnel only. [2]

Emergency Response and Waste Disposal

5.1. Spill Response

Immediate and correct response to a spill is crucial to mitigate hazards.

Spill_Response action_node action_node decision_node decision_node spill Spill Occurs is_major Major Spill? (Large quantity, outside hood) spill->is_major evacuate Evacuate Area Alert EHS/Emergency Services is_major->evacuate Yes is_minor Minor Spill? (Small quantity, contained in hood) is_major->is_minor No ppe_check Ensure PPE is Intact is_minor->ppe_check Yes cleanup Clean up with dry, inert material (e.g., sand, vermiculite) ppe_check->cleanup collect Collect into a labeled, sealed waste container cleanup->collect decontaminate Decontaminate the area collect->decontaminate

Caption: Decision Tree for Spill Response Protocol.

5.2. First Aid Measures

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open. [3]Seek immediate medical attention. [3]* Skin Contact: Remove contaminated clothing immediately. [8]Wash the affected area with plenty of soap and water. [3]Seek medical attention if irritation occurs or persists. [3]* Inhalation: Move the person to fresh air. [3]If breathing is difficult, provide artificial respiration. Seek immediate medical attention. [3]* Ingestion: Rinse mouth with water. [3]Do NOT induce vomiting. [2]Call a poison control center or doctor immediately. [3] 5.3. Waste Disposal Dispose of waste material and empty containers in accordance with local, regional, and national regulations. [8]This material should be handled as hazardous waste and disposed of via a licensed contractor.

References

  • 2-Chloro-5-(trichloromethyl)
  • 2-Chloro-5-(chloromethyl)
  • Pyridine ToxFAQs.
  • TCO-amine HCl salt Safety D
  • 2-Chloro-5-(trifluoromethyl)
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • 2-chloro-5-trifluoromethylpyridine Safety D
  • 2-(Chloromethyl)
  • 2,3-Dichloro-5-(trifluoromethyl)
  • Safety D
  • Chemical Storage Guidelines. University of California, Santa Cruz.
  • Pyridine, alkyl derivatives: Human health tier II assessment. Australian Government Department of Health.
  • Chemical Storage. University of Wisconsin–Madison, Environment, Health & Safety.
  • Pyridine Derivatives and Impurity Standards for Pharma R&D.
  • Chemical Storage Guidelines.
  • Storing Corrosive Liquids: Safe Hydrochloric Acid Storage Solutions. U.S. Chemical Storage.
  • Pyridine Safety D

Sources

Foundational

An In-Depth Technical Guide to 2-(Chloromethyl)-5-(trifluoromethyl)pyridine Hydrochloride: Synthesis, Reactivity, and Applications

Introduction: A Versatile Building Block in Modern Chemistry 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride is a pivotal heterocyclic intermediate, playing a critical role in the synthesis of a wide array of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block in Modern Chemistry

2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride is a pivotal heterocyclic intermediate, playing a critical role in the synthesis of a wide array of functional molecules. Its value is anchored in the unique combination of a reactive chloromethyl group and an electron-deficient pyridine ring, modified by a powerful trifluoromethyl substituent. This structure is a cornerstone for creating novel agrochemicals and pharmaceuticals, where the trifluoromethylpyridine moiety is a well-established pharmacophore known for enhancing metabolic stability, binding affinity, and bioavailability.[1] This guide provides an in-depth exploration of its synthesis, chemical behavior, and key applications, offering field-proven insights for researchers and development professionals.

Core Properties and Specifications

A clear understanding of the physicochemical properties of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride is fundamental to its effective application and handling.

PropertyValueSource
CAS Number 126133-18-8N/A
Molecular Formula C₇H₅Cl F₃N · HClN/A
Molecular Weight 232.04 g/mol [2]
Appearance Off-white to light yellow crystalline powderSupplier Data
Solubility Soluble in water and polar organic solventsSupplier Data

Synthesis Pathway: A Strategic Chlorination Approach

The most common and industrially viable synthesis of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride begins with 2-methyl-5-(trifluoromethyl)pyridine. The process involves a free-radical chlorination of the methyl group, a transformation that requires careful control to achieve high selectivity and yield.

The choice of chlorinating agent is critical. While various reagents can be used, N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide or AIBN is a frequently employed method. The reaction is typically conducted in a non-polar solvent, such as carbon tetrachloride or dichlorobenzene, to facilitate the radical chain mechanism. The hydrochloride salt is then readily formed by treating the resulting free base with hydrochloric acid.

An alternative approach involves the direct chlorination of 2-chloro-5-methylpyridine, followed by fluorination to introduce the trifluoromethyl group.[3] High-temperature, vapor-phase reactions are also utilized in industrial settings to produce related trifluoromethylpyridines.[4]

Synthesis_Workflow cluster_synthesis Synthesis of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine HCl start 2-Methyl-5-(trifluoromethyl)pyridine product_base 2-(Chloromethyl)-5-(trifluoromethyl)pyridine (Free Base) start->product_base Radical Chlorination reagent1 Chlorinating Agent (e.g., NCS) Radical Initiator (e.g., AIBN) reagent1->product_base final_product 2-(Chloromethyl)-5-(trifluoromethyl)pyridine HCl product_base->final_product Salt Formation reagent2 Hydrochloric Acid (HCl) reagent2->final_product

Caption: Synthetic workflow for 2-(Chloromethyl)-5-(trifluoromethyl)pyridine HCl.

Chemical Reactivity and Mechanistic Insights

The reactivity of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine is dominated by the benzylic-like chloride. This group is an excellent electrophile, making the molecule highly susceptible to nucleophilic substitution (SN2) reactions.

Causality of Reactivity:

  • Leaving Group: The chloride ion is a good leaving group, facilitating its displacement.

  • Electrophilic Carbon: The carbon of the chloromethyl group is rendered highly electrophilic by the adjacent chlorine and the electron-withdrawing nature of the trifluoromethyl-substituted pyridine ring.

  • Nucleophilic Attack: A wide range of nucleophiles, including alcohols (phenols), amines, thiols, and carbanions, can readily attack this electrophilic center to form ethers, amines, thioethers, and new carbon-carbon bonds, respectively.

This predictable reactivity makes it a reliable and versatile tool for molecular elaboration. The electron-withdrawing trifluoromethyl group at the 5-position enhances the electrophilicity of the chloromethyl group, making it more reactive than analogous compounds lacking this substituent.

Reactivity_Pathway cluster_reactivity Core Reactivity Pathway reactant 2-(Chloromethyl)-5- (trifluoromethyl)pyridine product Substituted Product (Py-CH₂-Nu) reactant->product SN2 Reaction nucleophile Nucleophile (Nu-H / Nu⁻) nucleophile->product byproduct Byproduct (HCl / Cl⁻) product->byproduct Displaces

Caption: General nucleophilic substitution pathway.

Applications in Agrochemical and Pharmaceutical Synthesis

This intermediate is a key precursor for numerous high-value commercial products. Its incorporation into a target molecule often imparts desirable biological activity.

Key Examples:

Compound ClassSpecific ExampleApplicationReference
Strobilurin Fungicides PicoxystrobinBroad-spectrum fungicide used in agriculture to control various fungal diseases on crops.[5]
Herbicides FluazifopA selective post-emergence herbicide used to control grass weeds.[6]
Insecticides DichloranuronUsed in the control of various insect pests.
Medicinal Chemistry Bioactive DerivativesPrecursor for compounds with potential antimicrobial and anti-malarial effects.[7][8]

The synthesis of the fungicide Picoxystrobin serves as a prime example of its utility. In this process, 2-(Chloromethyl)-5-(trifluoromethyl)pyridine is reacted with a substituted phenol under basic conditions to form a crucial ether linkage, leading to the final active ingredient.[5]

Field-Proven Experimental Protocol: Synthesis of a Pyridyl Ether

This protocol details a representative SN2 reaction, providing a self-validating system for researchers.

Objective: To synthesize a model pyridyl ether via nucleophilic substitution.

Materials:

  • 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride

  • 4-Methoxyphenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-methoxyphenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry. Stir the mixture at room temperature for 15 minutes.

    • Scientist's Note: Anhydrous conditions are crucial to prevent hydrolysis of the chloromethyl starting material. Potassium carbonate acts as the base to deprotonate the phenol, generating the active nucleophile.

  • Reagent Addition: Add 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride (1.1 eq) to the reaction mixture.

    • Scientist's Note: A slight excess of the electrophile ensures complete consumption of the valuable phenol. The hydrochloride salt will be neutralized in situ by the potassium carbonate.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

    • Scientist's Note: The water wash removes any remaining inorganic salts, and the brine wash helps to break any emulsions and begin the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient to obtain the pure pyridyl ether.

Safety and Handling

As with any active chemical reagent, proper handling is paramount to ensure laboratory safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[10]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[9][11]

  • Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[2][12]

  • Fire Safety: While not highly flammable, containers may burn and emit toxic fumes, including hydrogen chloride and hydrogen fluoride, in a fire.[10][13]

  • Disposal: Dispose of waste materials according to local, state, and federal regulations.[11]

Conclusion

2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride is more than just a chemical intermediate; it is an enabling tool for innovation in the life sciences. Its well-defined reactivity, coupled with the advantageous properties imparted by the trifluoromethylpyridine core, ensures its continued prominence in the development of next-generation pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, handling, and reaction mechanisms, as outlined in this guide, is essential for any scientist looking to leverage its full potential.

References

  • Apollo Scientific. (n.d.). 2-Chloro-5-(trichloromethyl)pyridine Safety Data Sheet.
  • Jubilant Ingrevia. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet.
  • Jeon, H. J., & Kim, H. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Applied Biological Chemistry, 61(3), 333-342. [Link]

  • Google Patents. (2012). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
  • Google Patents. (2015). CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
  • Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(1), 269-271.
  • PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]

  • Fisher Scientific. (n.d.). 3-Amino-2-chloro-5-(trifluoromethyl)pyridine Safety Data Sheet.
  • Jubilant Ingrevia. (n.d.). 2-chloro-5-trifluoromethylpyridine Safety Data Sheet.
  • Thermo Fisher Scientific. (2024). 2-Chloro-5-(trifluoromethyl)pyridine Safety Data Sheet.
  • Google Patents. (2021).
  • Asian Journal of Chemistry. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [Link]

  • ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [Link]

  • Google Patents. (1983). EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine.
  • Google Patents. (2014). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

Sources

Exploratory

A Technical Guide to a Key Trifluoromethylpyridine Building Block for Pharmaceutical Research

Abstract The incorporation of the trifluoromethylpyridine scaffold is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance metabolic stability, modulate physicochemical properties, and improve...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of the trifluoromethylpyridine scaffold is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance metabolic stability, modulate physicochemical properties, and improve ligand-target interactions. This guide addresses the commercial availability and practical application of key building blocks within this class, specifically investigating 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride. Our analysis reveals that while this specific hydrochloride salt is not a readily available catalog item, its closely related and commercially ubiquitous precursor, 2-Chloro-5-(trifluoromethyl)pyridine (CAS 52334-81-3) , serves as the primary entry point for synthetic routes. This document provides an in-depth examination of the commercial landscape, physical properties, synthetic utility, and safe handling of this pivotal intermediate for researchers, chemists, and drug development professionals.

The Trifluoromethylpyridine Moiety: A Privileged Scaffold in Modern Drug Discovery

The strategic integration of fluorine atoms into drug candidates has become a dominant theme in pharmaceutical design. The trifluoromethyl (-CF3) group, in particular, imparts a unique combination of properties. When appended to a pyridine ring, it creates a powerful pharmacophore with several advantages:

  • Metabolic Stability: The high strength of the C-F bond makes the -CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes, often blocking a potential site of metabolic attack and extending the half-life of a drug.

  • Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule (Hansch parameter π ≈ 0.88), which can enhance membrane permeability and improve oral absorption.

  • Modulation of Basicity: As a potent electron-withdrawing group, the -CF3 moiety markedly reduces the basicity (pKa) of the pyridine nitrogen. This is critical for avoiding off-target effects, such as hERG channel binding, and for fine-tuning the ionization state of the molecule at physiological pH.

  • Enhanced Binding Interactions: The -CF3 group can participate in unique, non-covalent interactions with protein targets, including dipole-dipole and orthogonal multipolar interactions, which can contribute to higher binding affinity and selectivity.

This combination of effects has led to the successful development of numerous agrochemicals and pharmaceuticals.[1] The compound 2-Chloro-5-(trifluoromethyl)pyridine is a key intermediate in the synthesis of high-efficacy insecticides and herbicides, such as fluazifop.[1]

Commercial Availability and Sourcing

A thorough investigation into the commercial landscape reveals a critical distinction between the requested compound and the readily available synthetic precursor.

The Target Compound: 2-(Chloromethyl)-5-(trifluoromethyl)pyridine Hydrochloride

Direct searches for "2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride" in major chemical supplier catalogs yield limited to no results for a standard, off-the-shelf product. Some specialty suppliers may list related structures, but often without a CAS number, indicating they are likely made-to-order.[2]

Expert Interpretation: The absence of this specific salt as a stock chemical suggests that it is not a common synthetic intermediate. Researchers requiring this molecule would likely need to pursue one of two paths:

  • Custom Synthesis: Engage a contract research organization (CRO) to synthesize the parent molecule, 2-(chloromethyl)-5-(trifluoromethyl)pyridine, and subsequently form the hydrochloride salt.

  • In-House Preparation: Synthesize the free base from a more common starting material and prepare the hydrochloride salt as the final step before use, a standard procedure in many medicinal chemistry labs.

The Primary Commercial Analog: 2-Chloro-5-(trifluoromethyl)pyridine

In stark contrast, 2-Chloro-5-(trifluoromethyl)pyridine (CAS: 52334-81-3) is a widely manufactured and commercially available building block. It serves as the logical and cost-effective starting point for any synthesis targeting derivatives at the 2-position.

PropertyValueSource
CAS Number 52334-81-3[3][4]
Molecular Formula C₆H₃ClF₃N[3][5]
Molecular Weight 181.54 g/mol [3][5]
Appearance White to light orange solid or clear liquid
Melting Point 29-34 °C[3][6]
Boiling Point 147 °C
Density ~1.417 g/mL at 25 °C[3]
SMILES C1=CC(=NC=C1C(F)(F)F)Cl[5]
InChIKey JFZJMSDDOOAOIV-UHFFFAOYSA-N[3]
SupplierTypical PurityCommon QuantitiesNotes
Sigma-Aldrich ≥98%10g, 50gResearch and development scale.[3]
TCI America >97.0% (GC)25g, 100gAvailable from multiple global warehouses.[4]
Jubilant Ingrevia >98%Bulk quantitiesIndustrial-scale supplier.[7]
Huimeng Bio-tech N/ABulk quantitiesManufacturer and supplier.[6]

Synthesis and Mechanistic Considerations

The industrial production of 2-Chloro-5-(trifluoromethyl)pyridine is a well-established process, valued for its efficiency and scalability. The most common routes start from readily available materials like 3-picoline (3-methylpyridine).[8]

A prevalent method involves a multi-step sequence that leverages vapor-phase reactions to achieve the desired transformations.[1]

G Start 3-Picoline Step1 2-Chloro-5-methylpyridine Start->Step1  Chlorination (e.g., via N-oxide) Step2 2-Chloro-5-(trichloromethyl)pyridine Step1->Step2  Radical Chlorination (Light or Initiator) End 2-Chloro-5-(trifluoromethyl)pyridine Step2->End  Halogen Exchange (Halex) (HF, Catalyst) G cluster_0 Reaction Workflow Reactants 2-Chloro-5-(trifluoromethyl)pyridine + Nucleophile (R-NH2, R-OH, R-SH) Reaction S_N_Ar Reaction (Solvent, Base, Heat) Reactants->Reaction Setup Product 2-Substituted-5-(trifluoromethyl)pyridine Derivative Reaction->Product Formation

General workflow for SNAr reactions.
Protocol 1: Representative SNAr Coupling with an Aliphatic Amine

This protocol provides a self-validating framework for the displacement of the 2-chloro group. The choices of reagents and conditions are designed for robustness and high conversion.

Objective: To synthesize N-benzyl-5-(trifluoromethyl)pyridin-2-amine.

Materials:

  • 2-Chloro-5-(trifluoromethyl)pyridine (1.0 eq)

  • Benzylamine (1.2 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • N,N-Dimethylformamide (DMF) (0.2 M concentration)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere):

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-Chloro-5-(trifluoromethyl)pyridine (1.0 eq).

    • Causality: An inert atmosphere is crucial to prevent the introduction of atmospheric moisture, which could potentially hydrolyze the starting material or interfere with the reaction, especially if using highly sensitive reagents.

  • Reagent Addition:

    • Dissolve the starting material in anhydrous DMF to the desired concentration (e.g., 0.2 M).

    • Add DIPEA (1.5 eq) to the solution, followed by the dropwise addition of benzylamine (1.2 eq).

    • Causality: DMF is a polar aprotic solvent that effectively solvates the reactants and stabilizes the charged Meisenheimer intermediate, accelerating the SNAr reaction. DIPEA is a bulky, non-nucleophilic base used to scavenge the HCl generated during the reaction without competing with the primary nucleophile (benzylamine). A slight excess of the nucleophile (1.2 eq) helps drive the reaction to completion.

  • Reaction and Monitoring:

    • Heat the reaction mixture to 80-100 °C using an oil bath.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours. A typical mobile phase would be 20-30% EtOAc in hexanes. Visualize spots using a UV lamp (254 nm). The reaction is complete when the starting material spot is no longer visible.

    • Causality: Heating provides the necessary activation energy for the reaction. TLC is an essential and rapid technique to visually confirm the consumption of the starting material and the formation of a new, more polar product spot, ensuring the reaction is not stopped prematurely or heated unnecessarily.

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ and then brine.

    • Causality: The aqueous workup removes the DMF solvent and the DIPEA-HCl salt. The NaHCO₃ wash neutralizes any remaining acidic species, and the brine wash helps to remove residual water from the organic layer, improving the efficiency of the drying step.

  • Drying and Concentration:

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Causality: Removing all water with a drying agent like MgSO₄ is critical before solvent removal to prevent the presence of water in the final product.

  • Purification:

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product.

    • Causality: Chromatography separates the desired product from unreacted starting materials, byproducts, and other impurities, providing the analytically pure compound required for subsequent research and characterization.

Safety, Handling, and Storage

2-Chloro-5-(trifluoromethyl)pyridine is a hazardous chemical and must be handled with appropriate precautions by trained personnel.

CategoryHazard Statements (H-codes)Precautionary Statements (P-codes)
Acute Toxicity H302: Harmful if swallowed. [7] H332: Harmful if inhaled. [7]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [3] P270: Do not eat, drink or smoke when using this product. [7] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. [7]
Skin/Eye Irritation H315: Causes skin irritation. [3] H319: Causes serious eye irritation. [3]P280: Wear protective gloves/protective clothing/eye protection/face protection. [6] P302+P352: IF ON SKIN: Wash with plenty of soap and water. [3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [3]
Organ Toxicity H370: Causes damage to organs (Central Nervous System). [7] H372: Causes damage to organs (Liver, Nervous System) through prolonged or repeated exposure. [7]P260: Do not breathe dust/fume/gas/mist/vapors/spray. [7] P307+P311: IF exposed: Call a POISON CENTER or doctor/physician. [7]

Handling:

  • Always use this chemical within a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles. [3][6]* Avoid generating dust or aerosols.

  • Keep away from heat, sparks, and open flames as it is a combustible liquid. [7] Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area. [6]* The material is air-sensitive; storage under an inert gas like nitrogen or argon is recommended for long-term stability. * Store locked up and away from incompatible materials. [7]

Conclusion

While 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride is not a standard commercially available reagent, the closely related building block, 2-Chloro-5-(trifluoromethyl)pyridine , is a cornerstone intermediate for accessing this chemical space. Its widespread availability, well-understood reactivity in SNAr reactions, and the powerful pharmacological properties imparted by the trifluoromethylpyridine scaffold make it an invaluable tool for drug discovery and development. Researchers and scientists can confidently source this precursor from numerous commercial suppliers and utilize it in robust synthetic workflows to generate novel molecular entities with therapeutic potential. Proper adherence to safety and handling protocols is paramount when working with this versatile yet hazardous compound.

References

  • 2-Chloro-5-(trifluoromethyl)pyridine . PubChem. [Link]

  • 2-chloro-5-trifluoromethylpyridine Safety Data Sheet . Jubilant Ingrevia. [Link]

  • 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 . Huimeng Bio-tech. [Link]

  • 2-Chloro-5-(trifluoromethyl)pyridine, 100g . CP Lab Safety. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . PubMed Central, National Library of Medicine. [Link]

  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module . ResearchGate. [Link]

  • CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central, National Library of Medicine. [Link]

  • CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
  • WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

Sources

Protocols & Analytical Methods

Method

The Strategic Role of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine Hydrochloride in Modern Agrochemical Synthesis: Application Notes and Protocols

Introduction: The Trifluoromethylpyridine Moiety as a Cornerstone in Crop Protection The relentless challenge of ensuring global food security necessitates the development of increasingly effective and selective agrochem...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Trifluoromethylpyridine Moiety as a Cornerstone in Crop Protection

The relentless challenge of ensuring global food security necessitates the development of increasingly effective and selective agrochemicals. Within the vast landscape of synthetic chemistry, the trifluoromethylpyridine (TFMP) scaffold has emerged as a cornerstone for the creation of novel pesticides.[1][2][3] The unique physicochemical properties conferred by the trifluoromethyl group—such as high electronegativity, metabolic stability, and lipophilicity—coupled with the versatile reactivity of the pyridine ring, provide a powerful platform for designing next-generation herbicides, insecticides, and fungicides.[2][3] This guide focuses on a key building block, 2-(chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride, and its derivatives, offering detailed insights and protocols for its application in the synthesis of high-value agrochemicals. We will delve into the causality behind experimental choices, providing a robust framework for researchers, scientists, and professionals in agrochemical development.

Physicochemical Properties of Key Intermediates

A thorough understanding of the starting materials is fundamental to successful synthesis. Below is a summary of the key physicochemical properties of 2-chloro-5-(trifluoromethyl)pyridine, a crucial intermediate often derived from 2-(chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride.

PropertyValueSource
Molecular Formula C₆H₃ClF₃N[4][5]
Molecular Weight 181.54 g/mol [4][5]
Melting Point 32-34 °C[5]
Boiling Point 152 °C[5]
Density 1.417 g/mL at 25 °C[5]
Appearance White to yellowish crystalline solid[5]

Application in Herbicide Synthesis: The Case of Fluazifop-P-butyl

The herbicide Fluazifop-P-butyl is a selective post-emergence herbicide that controls a wide range of annual and perennial grass weeds in broadleaf crops.[1][6] Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in lipid biosynthesis in grasses.[6][7] The inclusion of the 5-(trifluoromethyl)pyridin-2-yloxy moiety is crucial for its high efficacy and selectivity.

Synthetic Workflow for Fluazifop-P-butyl

The synthesis of Fluazifop-P-butyl from 2-chloro-5-(trifluoromethyl)pyridine involves a nucleophilic aromatic substitution followed by esterification. The following diagram and protocol outline this process.

A 2-Chloro-5-(trifluoromethyl)pyridine C Intermediate A (4-(5-(Trifluoromethyl)pyridin-2-yloxy)phenol) A->C Nucleophilic Aromatic Substitution (K2CO3, DMF) B Hydroquinone B->C E Fluazifop-P-butyl C->E Williamson Ether Synthesis (K2CO3, Acetone) D (R)-2-Chloropropionic acid butyl ester D->E

Caption: Synthetic pathway for Fluazifop-P-butyl.

Detailed Protocol for the Synthesis of Fluazifop-P-butyl

Part 1: Synthesis of 4-(5-(Trifluoromethyl)pyridin-2-yloxy)phenol (Intermediate A)

  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add hydroquinone (1.1 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and 100 mL of dry N,N-dimethylformamide (DMF).

  • Addition of Reactant: While stirring under a nitrogen atmosphere, add 2-chloro-5-(trifluoromethyl)pyridine (1.81 g, 10 mmol) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 120 °C and maintain for 8-10 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 300 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 4:1 v/v) to yield Intermediate A.

Part 2: Synthesis of Fluazifop-P-butyl

  • Reaction Setup: In a 250 mL three-necked flask, dissolve Intermediate A (2.55 g, 10 mmol) and potassium carbonate (2.07 g, 15 mmol) in 100 mL of acetone.

  • Addition of Reactant: Add (R)-2-chloropropionic acid butyl ester (1.65 g, 10 mmol) dropwise to the stirred solution.

  • Reaction Conditions: Reflux the mixture for 12-15 hours, monitoring the reaction by TLC.

  • Work-up: After the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane (100 mL), wash with water (2 x 50 mL) and then with brine (50 mL).

  • Final Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude product can be further purified by vacuum distillation or column chromatography to yield Fluazifop-P-butyl.

Application in Insecticide Synthesis: The Case of Chlorfluazuron

Chlorfluazuron is a benzoylurea insecticide that acts as an insect growth regulator by inhibiting chitin synthesis, primarily effective against larval stages of various pests.[1][8][9] The synthesis of this complex molecule often utilizes 2,3-dichloro-5-(trifluoromethyl)pyridine, a derivative of our primary building block.

Synthetic Workflow for Chlorfluazuron

The synthesis of Chlorfluazuron involves a multi-step process, starting with the etherification of a substituted aniline with 2,3-dichloro-5-(trifluoromethyl)pyridine, followed by reaction with a benzoyl isocyanate.

A 2,3-Dichloro-5-(trifluoromethyl)pyridine C Intermediate B (4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-3,5-dichloroaniline) A->C Etherification (K2CO3, DMA) B 3,5-Dichloro-4-aminophenol B->C E Chlorfluazuron C->E Urea Formation D 2,6-Difluorobenzoyl isocyanate D->E

Caption: Synthetic pathway for Chlorfluazuron.

Detailed Protocol for the Synthesis of Chlorfluazuron

Part 1: Synthesis of 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-3,5-dichloroaniline (Intermediate B)

  • Reaction Setup: In a 250 mL four-necked flask, combine 2,3-dichloro-5-(trifluoromethyl)pyridine (2.61 g, 12 mmol) and 3,5-dichloro-4-aminophenol (1.96 g, 11 mmol).

  • Addition of Reagents: Add anhydrous potassium carbonate (1.46 g, 10.6 mmol) and 22 mL of N,N-dimethylacetamide (DMA) as the solvent.

  • Catalyst and Reaction Conditions: Add a catalytic amount of a ZSM molecular sieve (0.032 g). Heat the mixture to 60-70 °C and stir for 6 hours.[10]

  • Work-up: Upon completion, cool the reaction mixture and filter to remove inorganic solids. The resulting filtrate containing Intermediate B is used directly in the next step.

Part 2: Synthesis of Chlorfluazuron

  • Reaction Setup: Cool the filtrate from the previous step to room temperature.

  • Addition of Reactant: Add 2,6-difluorobenzoyl isocyanate (2.01 g, 11 mmol) dropwise to the stirred solution.

  • Reaction Conditions: After the addition, warm the reaction mixture to 40-50 °C and maintain for 4-6 hours.

  • Isolation and Purification: After the reaction is complete, cool the mixture. The product will precipitate. Filter the solid, wash with a small amount of cold DMA, and then with water. Dry the solid under vacuum to obtain Chlorfluazuron. The product can be recrystallized from a suitable solvent like ethanol to achieve higher purity.

The Scientific Rationale: Why the Trifluoromethylpyridine Moiety is a Privileged Scaffold

The prevalence of the trifluoromethylpyridine moiety in high-performance agrochemicals is not coincidental. It is a result of a confluence of beneficial physicochemical and biological properties:

  • Enhanced Biological Activity: The strong electron-withdrawing nature of the trifluoromethyl group can significantly increase the acidity of N-H bonds in the final molecule or enhance the electrophilicity of the pyridine ring, leading to stronger interactions with biological targets.[2][3]

  • Increased Lipophilicity: The CF₃ group enhances the lipophilicity of the molecule, which can improve its ability to penetrate the waxy cuticle of plants or the exoskeleton of insects, leading to better bioavailability.[2][3]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes in the target pest and the environment. This can lead to longer residual activity.[2][3]

  • Fine-tuning of Selectivity: The position of the trifluoromethyl group on the pyridine ring, along with other substituents, allows for precise tuning of the molecule's shape and electronic properties, which can lead to high selectivity for the target pest while minimizing effects on non-target organisms.

Conclusion

2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride and its derivatives are indispensable building blocks in the synthesis of a diverse range of modern agrochemicals. The protocols and insights provided in this guide are intended to empower researchers and developers to leverage the unique properties of this scaffold to create innovative and effective crop protection solutions. The strategic incorporation of the trifluoromethylpyridine moiety, guided by a deep understanding of its chemical reactivity and biological implications, will undoubtedly continue to be a fruitful area of research in the ongoing quest for sustainable agriculture.

References

  • PubMed Central.

  • ResearchGate.

  • Google Patents.

  • Google Patents.

  • Google Patents.

  • PubChem.

  • Journal of Agricultural and Food Chemistry.

  • ChemicalBook.

  • SciSpace.

  • AERU - University of Hertfordshire.

  • ResearchGate.

  • Google Patents.

  • Google Patents.

  • ResearchGate.

  • Sigma-Aldrich.

  • FAO.

  • ResearchGate.

  • Ningbo Inno Pharmchem Co.,Ltd.

  • Apollo Scientific.

  • AERU - University of Hertfordshire.

  • Invasive.org.

Sources

Application

The Lynchpin Intermediate: A Technical Guide to 2-(Chloromethyl)-5-(trifluoromethyl)pyridine Hydrochloride in Modern Fungicide Synthesis

Introduction: The Strategic Importance of Fluorinated Pyridines in Agrochemicals The trifluoromethylpyridine moiety is a cornerstone in the development of modern agrochemicals, imparting unique physicochemical properties...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Pyridines in Agrochemicals

The trifluoromethylpyridine moiety is a cornerstone in the development of modern agrochemicals, imparting unique physicochemical properties that enhance biological activity and metabolic stability.[1] Among the vast library of these structures, 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride has emerged as a critical intermediate, particularly in the synthesis of a new generation of highly effective fungicides. Its strategic importance lies in the reactive chloromethyl group, which serves as a versatile handle for introducing the pyridinylmethyl moiety into a variety of molecular scaffolds, leading to potent active ingredients.

This technical guide provides an in-depth exploration of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride, from its synthesis and characterization to its application in the laboratory-scale preparation of the broad-spectrum fungicide, fluopyram. The protocols and insights presented herein are intended for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries, offering a blend of theoretical understanding and practical, field-proven methodologies.

Synthesis and Characterization of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine Hydrochloride

The synthesis of the title intermediate is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The general synthetic strategy involves the preparation of a trifluoromethylated picoline precursor, followed by chlorination of the methyl group.

Conceptual Synthetic Pathway

The synthesis begins with a suitable precursor, such as 3-methylpyridine, which is first converted to 2-chloro-5-(trifluoromethyl)pyridine. This transformation can be achieved through various methods, including a step-wise chlorination and fluorination process.[2] A subsequent radical chlorination of the methyl group at the 2-position, followed by treatment with hydrogen chloride, yields the desired 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride.

Synthesis_Pathway 3-Methylpyridine 3-Methylpyridine 2-Chloro-5-(trifluoromethyl)pyridine 2-Chloro-5-(trifluoromethyl)pyridine 3-Methylpyridine->2-Chloro-5-(trifluoromethyl)pyridine Multi-step (Chlorination, Fluorination) 2-Methyl-5-(trifluoromethyl)pyridine 2-Methyl-5-(trifluoromethyl)pyridine 2-Chloro-5-(trifluoromethyl)pyridine->2-Methyl-5-(trifluoromethyl)pyridine Methylation (Grignard or other) 2-(Chloromethyl)-5-(trifluoromethyl)pyridine 2-(Chloromethyl)-5-(trifluoromethyl)pyridine 2-Methyl-5-(trifluoromethyl)pyridine->2-(Chloromethyl)-5-(trifluoromethyl)pyridine Radical Chlorination (e.g., NCS, light) 2-(Chloromethyl)-5-(trifluoromethyl)pyridine HCl 2-(Chloromethyl)-5-(trifluoromethyl)pyridine HCl 2-(Chloromethyl)-5-(trifluoromethyl)pyridine->2-(Chloromethyl)-5-(trifluoromethyl)pyridine HCl HCl (gas or solution)

Caption: Conceptual synthetic pathway to 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride.

Protocol 1: Synthesis of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine Hydrochloride

This protocol is a representative laboratory-scale synthesis adapted from established procedures for similar pyridine derivatives.[2][3]

Step 1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

The synthesis of this precursor can be achieved through various patented methods, often involving the chlorination of a picoline derivative followed by a halogen exchange reaction.[4]

Step 2: Radical Chlorination of 2-Methyl-5-(trifluoromethyl)pyridine

  • Rationale: This step introduces the key chloromethyl functionality. Radical chlorination is a common method for the side-chain halogenation of alkyl-substituted aromatic compounds. N-chlorosuccinimide (NCS) is often used as a convenient and safer alternative to chlorine gas in a laboratory setting. A radical initiator, such as benzoyl peroxide or AIBN, and a light source are typically required to initiate the reaction.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-5-(trifluoromethyl)pyridine (1 eq.) in a suitable solvent such as carbon tetrachloride or chlorobenzene.

    • Add N-chlorosuccinimide (1.1 eq.) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide, 0.05 eq.).

    • Irradiate the mixture with a UV lamp or a high-intensity incandescent lamp while heating to reflux.

    • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-(chloromethyl)-5-(trifluoromethyl)pyridine.

Step 3: Formation of the Hydrochloride Salt

  • Rationale: The hydrochloride salt is often a stable, crystalline solid that is easier to handle, purify, and store than the free base.

  • Procedure:

    • Dissolve the crude 2-(chloromethyl)-5-(trifluoromethyl)pyridine in a minimal amount of a suitable solvent, such as diethyl ether or dichloromethane.

    • Cool the solution in an ice bath.

    • Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise until precipitation is complete.

    • Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-(chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride as a solid.

Analytical Characterization

The identity and purity of the synthesized intermediate should be confirmed using a combination of analytical techniques.

Parameter Expected Result
Appearance White to off-white crystalline solid.
Molecular Formula C7H5Cl2F3N
Molecular Weight 232.02 g/mol
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): ~8.9 (s, 1H, pyridine-H), ~8.2 (d, 1H, pyridine-H), ~7.8 (d, 1H, pyridine-H), ~5.0 (s, 2H, -CH₂Cl). The exact chemical shifts may vary slightly. The hydrochloride salt formation will likely cause a downfield shift of the pyridine protons.
¹³C NMR (DMSO-d₆, 100 MHz) Expected signals for the pyridine ring carbons, the trifluoromethyl carbon, and the chloromethyl carbon.
Mass Spectrometry (ESI+) m/z: [M+H]⁺ calculated for C7H6ClF3N⁺: 196.01.
HPLC Purity ≥98% (Column: C18; Mobile Phase: Acetonitrile/Water gradient; Detection: UV at 254 nm). An HPLC method for a similar compound, 2-chloro-5-trichloromethylpyridine, utilized a C18 column with an acetonitrile/water mobile phase and UV detection at 240 nm, which can be adapted.[5]

Application in Fungicide Synthesis: The Case of Fluopyram

2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride is a key building block for the synthesis of fluopyram, a broad-spectrum fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs).

Mechanism of Action of Fluopyram

Fluopyram targets and inhibits the enzyme succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain of fungi. This inhibition blocks the electron transport chain, disrupting cellular respiration and energy production, ultimately leading to fungal cell death.

Fluopyram_MoA cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion TCA_Cycle Tricarboxylic Acid (TCA) Cycle SDH Succinate Dehydrogenase (Complex II) TCA_Cycle->SDH Succinate -> Fumarate ETC Electron Transport Chain SDH->ETC Electrons ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Fluopyram Fluopyram Fluopyram->SDH Inhibition

Caption: Mechanism of action of Fluopyram, inhibiting succinate dehydrogenase.

Protocol 2: Laboratory Synthesis of Fluopyram

This protocol outlines the synthesis of fluopyram from 2-(chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride. It involves a nucleophilic substitution to form an amine, followed by an amidation reaction.

Step 1: Synthesis of 2-(Aminomethyl)-5-(trifluoromethyl)pyridine

  • Rationale: This step converts the reactive chloromethyl group into an aminomethyl group, which can then be acylated in the subsequent step. The Gabriel synthesis or direct amination with ammonia can be employed.

  • Procedure (via Gabriel Synthesis):

    • In a round-bottom flask, suspend potassium phthalimide (1.1 eq.) in anhydrous DMF.

    • Add 2-(chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride (1 eq.) and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq.).

    • Heat the mixture at 80-90 °C and monitor the reaction by TLC.

    • After completion, cool the mixture and pour it into water.

    • Collect the precipitated phthalimide derivative by filtration.

    • Suspend the crude phthalimide derivative in ethanol and add hydrazine hydrate (1.5 eq.).

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture, filter off the phthalazine-1,4-dione byproduct, and concentrate the filtrate.

    • Perform an aqueous workup with acid-base extraction to isolate the desired 2-(aminomethyl)-5-(trifluoromethyl)pyridine.

Step 2: Amidation to form Fluopyram

  • Rationale: This is the final coupling step where the amine is acylated with 2-(trifluoromethyl)benzoyl chloride to form the amide bond characteristic of fluopyram.

  • Procedure:

    • Dissolve 2-(aminomethyl)-5-(trifluoromethyl)pyridine (1 eq.) in a suitable solvent such as dichloromethane or THF in a round-bottom flask.

    • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.2 eq.), and cool the mixture in an ice bath.

    • Slowly add a solution of 2-(trifluoromethyl)benzoyl chloride (1.1 eq.) in the same solvent.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with a dilute acid solution, a saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain pure fluopyram.

Analytical Characterization of Fluopyram
Parameter Expected Result
Appearance White to off-white solid.
Molecular Formula C₁₆H₁₁ClF₆N₂O
Molecular Weight 396.72 g/mol
¹H NMR (CDCl₃, 400 MHz) Expected signals for the aromatic protons of both the pyridine and benzoyl moieties, the ethyl bridge protons, and the amide proton.
Mass Spectrometry (ESI+) m/z: [M+H]⁺ calculated for C₁₆H₁₂ClF₆N₂O⁺: 397.05.
HPLC Purity ≥98% (Column: C18; Mobile Phase: Acetonitrile/Water gradient; Detection: UV at 254 nm).

Conclusion

2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride is a valuable and versatile intermediate in the synthesis of modern fungicides. Its preparation, while requiring careful execution of multi-step organic reactions, provides access to a key building block for the development of potent agrochemicals like fluopyram. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field, enabling the efficient synthesis and characterization of this important compound and its derivatives. A thorough understanding of the synthesis and reactivity of such intermediates is crucial for the continued innovation and development of effective crop protection solutions.

References

  • PrepChem. Synthesis of 2-chloromethyl-pyridine hydrochloride. Available from: [Link]

  • Wikipedia. 2-Chloromethylpyridine. Available from: [Link]

  • Google Patents. US4221913A - Preparation of 2-(Chloromethyl)pyridine.
  • Google Patents. CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride.
  • Google Patents. CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine.
  • Food and Agriculture Organization of the United Nations. fluopyram (243). Available from: [Link]

  • PubChem. 2-Chloro-5-(trifluoromethyl)pyridine. Available from: [Link]

  • ResearchGate. 2-Chloro-5-(chloromethyl)pyridine. Available from: [Link]

  • Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10343.
  • PHYSICAL TESTING AND CHEMICAL ANALYSIS PART B:CHEMICAL ANALYSIS. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGUOUS COMPOUNDS. Available from: [Link]

  • Zhang, J., et al. (2021). Design, synthesis biological activity, and docking of novel fluopyram derivatives containing guanidine group. Bioorganic & Medicinal Chemistry, 30, 115846.
  • Lin, F., Huang, J., Li, Y., & Li, S. (2024). A NOVEL AND PRACTICAL SYNTHETIC PROCESS FOR FLUOPYRAM. Chemical Papers, 1-8.
  • Google Patents. CN113620867A - Synthesis method of fluopyram.
  • Wang, Y., et al. (2023). Different Size Formulations of Fluopyram: Preparation, Antifungal Activity, and Accumulation in the Fungal Pathogen Botrytis cinerea. Molecules, 28(16), 6101.
  • ResearchGate. Prediction of biotransformation products of the fungicide fluopyram by electrochemistry coupled online to liquid chromatography-mass spectrometry and comparison with in vitro microsomal assays. Available from: [Link]

  • Huimeng Bio-tech. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3. Available from: [Link]

  • ACS Publications. Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Available from: [Link]

Sources

Method

Application Note: Versatile Derivatization of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine Hydrochloride for Advanced Synthesis

Abstract The trifluoromethylpyridine scaffold is a privileged structural motif integral to numerous high-value agrochemicals and pharmaceuticals.[1] 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride serves as a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The trifluoromethylpyridine scaffold is a privileged structural motif integral to numerous high-value agrochemicals and pharmaceuticals.[1] 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride serves as a critical and highly versatile building block for the synthesis of complex molecules. Its primary utility lies in the high reactivity of the chloromethyl group, which acts as a potent electrophile for nucleophilic substitution reactions.[2] This application note provides a comprehensive guide with detailed protocols for the derivatization of this key intermediate. We will cover the essential prerequisite of converting the stable hydrochloride salt to its reactive free base, followed by robust, field-tested protocols for derivatization with O-, N-, and S-nucleophiles. The causality behind experimental choices, troubleshooting insights, and methods for product characterization are discussed to ensure procedural success and reproducibility.

Core Chemical Principles and Mechanistic Overview

The derivatization of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hinges on the nucleophilic displacement of the chloride atom from the benzylic-like methylene group. This reaction predominantly follows a bimolecular nucleophilic substitution (SN2) mechanism.

Key Factors Influencing Reactivity:

  • Electrophilic Center: The carbon atom of the chloromethyl group is highly electrophilic. This is enhanced by the inductive electron-withdrawing effects of both the adjacent chlorine atom and the trifluoromethyl group on the pyridine ring.

  • Leaving Group: The chloride ion (Cl⁻) is an excellent leaving group, facilitating the substitution reaction.

  • Starting Material Form: The compound is typically supplied as a hydrochloride salt to improve shelf-life and handling stability. In this form, the pyridine nitrogen is protonated. For most nucleophilic substitution reactions, this acidic proton must be neutralized to generate the free base, which is more soluble in common organic solvents and prevents unwanted side reactions with bases used in the main reaction.

The general transformation can be visualized as follows:

G cluster_0 Preparation cluster_1 Derivatization (SN2 Reaction) Start 2-(Chloromethyl)-5-(trifluoromethyl)pyridine HCl (Stable Salt) FreeBase 2-(Chloromethyl)-5-(trifluoromethyl)pyridine (Reactive Free Base) Start->FreeBase  Base (e.g., NaHCO₃)  Extraction Product Derivative Py-CH₂-Nu FreeBase->Product  Solvent, Base (if needed)  Heat (optional) Nucleophile Nucleophile (Nu⁻ or Nu-H) Nucleophile->Product

Figure 1: General workflow for derivatization.

Mandatory First Step: Preparation of the Free Base

Rationale: The hydrochloride salt is often poorly soluble in aprotic organic solvents (like DMF or THF) used for SN2 reactions and will neutralize at least one equivalent of any base added for the derivatization step, leading to poor yields. Therefore, it must be converted to the free base prior to use.

Protocol 1: Liberation of the Free Base
  • Dissolution: Dissolve 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride (1.0 eq) in deionized water (approx. 10 mL per gram of salt) in a separatory funnel.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with swirling until gas evolution (CO₂) ceases and the pH of the aqueous layer is ~8-9 (check with pH paper).

    • Expert Insight: A weak base like NaHCO₃ is used to avoid potential degradation of the product. Stronger bases like NaOH could lead to unwanted side reactions.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 20 mL). The free base is organic-soluble.

  • Washing & Drying: Combine the organic extracts and wash with brine (1 x 20 mL) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting oil or low-melting solid is the free base and should be used immediately or stored under an inert atmosphere.

Application Protocols for Derivatization

Safety Preamble: All derivatization procedures should be performed in a well-ventilated chemical fume hood.[3] Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, is mandatory.[4] Halomethylpyridines are corrosive and lachrymatory.[3]

Protocol 2: Synthesis of Ether Derivatives (O-Alkylation)

This protocol details the reaction with a phenolic nucleophile to form an aryl ether linkage, a common motif in bioactive molecules.

  • Principle: A strong, non-nucleophilic base like sodium hydride (NaH) is required to deprotonate the weakly acidic phenol, generating a potent phenoxide nucleophile that readily attacks the electrophilic chloromethyl group.

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) and wash with anhydrous hexanes to remove the oil. Carefully decant the hexanes.

  • Nucleophile Activation: Add anhydrous N,N-Dimethylformamide (DMF) (approx. 5 mL per mmol of phenol) to the NaH. Cool the suspension to 0 °C in an ice bath. Add a solution of the desired phenol (e.g., 4-methoxyphenol, 1.1 eq) in anhydrous DMF dropwise. Stir for 30 minutes at 0 °C; hydrogen gas evolution should be observed.

  • Alkylation Reaction: Add a solution of the 2-(Chloromethyl)-5-(trifluoromethyl)pyridine free base (1.0 eq) in anhydrous DMF dropwise to the phenoxide solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Dilute with water and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.[5]

  • Characterization: Confirm the structure of the resulting 2-((4-methoxyphenoxy)methyl)-5-(trifluoromethyl)pyridine using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 3: Synthesis of Amine Derivatives (N-Alkylation)

This protocol outlines a general method for reacting the substrate with primary or secondary amines.

  • Principle: Amines are sufficiently nucleophilic to displace the chloride directly. A non-nucleophilic organic base (like triethylamine) or an inorganic base (like potassium carbonate) is added to act as an acid scavenger, neutralizing the HCl that is formed during the reaction.

  • Reaction Setup: In a round-bottom flask, dissolve the 2-(Chloromethyl)-5-(trifluoromethyl)pyridine free base (1.0 eq) in a suitable solvent such as acetonitrile or ethanol (approx. 10 mL per mmol).

  • Addition of Reagents: Add the desired primary or secondary amine (e.g., morpholine, 1.2 eq) followed by anhydrous potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (Et₃N, 2.0 eq).

  • Reaction Conditions: Stir the mixture at room temperature or gently heat to 50-60 °C for 2-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Once complete, filter off any inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to remove any remaining acid.[6]

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or crystallization.

  • Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and MS to confirm its identity.

Protocol 4: Synthesis of Thioether Derivatives (S-Alkylation)

This protocol describes the formation of a thioether linkage, leveraging the high nucleophilicity of sulfur.

  • Principle: Thiols are excellent nucleophiles. The corresponding thiolate, generated in situ with a mild base like potassium carbonate, reacts rapidly and efficiently with the chloromethylpyridine.

  • Reaction Setup: Combine the desired thiol (e.g., thiophenol, 1.1 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq) in acetone or DMF (approx. 10 mL per mmol).

  • Addition of Electrophile: Add a solution of the 2-(Chloromethyl)-5-(trifluoromethyl)pyridine free base (1.0 eq) in the same solvent to the thiol/base mixture.

  • Reaction Conditions: Stir the reaction vigorously at room temperature for 1-6 hours. The reaction is often rapid.

  • Monitoring: Monitor the reaction to completion using TLC.

  • Workup: Filter the reaction mixture to remove the inorganic base. Evaporate the solvent from the filtrate.

  • Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic phase over Na₂SO₄, filter, and concentrate. The crude product can be purified via flash column chromatography.

  • Characterization: Confirm the structure of the desired thioether by ¹H NMR, ¹³C NMR, and MS.

Data Summary and Troubleshooting

ProtocolNucleophile ClassExample NucleophileTypical BaseSolventTemp. (°C)Time (h)
2 Oxygen (Phenol)4-MethoxyphenolNaHDMF, THF0 → RT4 - 16
3 Nitrogen (Amine)MorpholineK₂CO₃, Et₃NACN, EtOHRT → 602 - 12
4 Sulfur (Thiol)ThiophenolK₂CO₃Acetone, DMFRT1 - 6

Troubleshooting Guide:

  • No Reaction/Low Conversion:

    • Cause: Incomplete conversion of the hydrochloride salt to the free base.

    • Solution: Ensure the pH is basic before extraction in Protocol 1.

    • Cause: Insufficiently activated nucleophile (for O-alkylation).

    • Solution: Ensure the NaH is fresh and washed. Allow sufficient time for deprotonation.

    • Cause: Poor quality of anhydrous solvent.

    • Solution: Use freshly dried solvents, especially for moisture-sensitive reactions with NaH.

  • Multiple Products Observed by TLC:

    • Cause: For primary amines, potential for N,N-dialkylation.

    • Solution: Use an excess of the amine nucleophile (2-3 equivalents) to favor mono-alkylation.

    • Cause: Degradation of the starting material. Chloromethylpyridines can be unstable, especially when heated for prolonged periods in the presence of a base.

    • Solution: Monitor the reaction closely and stop it once the starting material is consumed. Avoid excessive heating.

Conclusion

2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride is a powerful and adaptable synthetic intermediate. The straightforward conversion to its reactive free base unlocks a wide array of derivatization possibilities through SN2 chemistry. The protocols outlined in this document provide robust and reproducible methods for synthesizing ether, amine, and thioether derivatives, enabling researchers in drug discovery and materials science to rapidly generate diverse molecular libraries for further investigation.

References

  • Google Patents. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. US5329011A.
  • Iwasaki, K., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 133-146. Available at: [Link]

  • Zhu, X-M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(16), 9181-9183. Available at: [Link]

  • Comins, D. L., et al. (1997). PYRIDINE-DERIVED TRIFLATING REAGENTS: N-(2-PYRIDYL)-TRIFLIMIDE AND N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE. Organic Syntheses, 74, 77. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting By-products in Reactions with 2-(Chloromethyl)-5-(trifluoromethyl)pyridine Hydrochloride

Welcome to the technical support center for 2-(chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot by-product formation in reactions involving this versatile reagent. Our aim is to provide you with the expertise and field-proven insights necessary to optimize your synthetic routes, improve yields, and ensure the purity of your target molecules.

Introduction: Understanding the Reactivity of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine Hydrochloride

2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride is a key building block in medicinal chemistry and agrochemicals, valued for introducing the trifluoromethylpyridine moiety. The primary reactive site is the benzylic-like chloromethyl group, which is susceptible to nucleophilic substitution. However, the pyridine ring's electronic nature, the presence of the strongly electron-withdrawing trifluoromethyl group, and the hydrochloride salt form all influence its reactivity and can lead to the formation of undesired by-products.

This guide will address the most frequently encountered by-products, their mechanisms of formation, and strategies for their mitigation and analysis.

Frequently Asked Questions (FAQs)

Q1: My reaction with a primary amine is showing a significant amount of a higher molecular weight impurity. What could it be?

This is likely the result of over-alkylation, where the initially formed secondary amine product reacts with another molecule of 2-(chloromethyl)-5-(trifluoromethyl)pyridine. The resulting tertiary amine is the common by-product bis((6-chloro-3-(trifluoromethyl)pyridin-5-yl)methyl)amine. To minimize this, consider using a large excess of the primary amine or adding the alkylating agent slowly to a solution of the amine.

Q2: I'm observing a new spot on my TLC with a lower Rf than my starting material, and it's not my desired product. What might this be?

This could be the hydrolysis product, (2-chloro-5-(trifluoromethyl)pyridin-3-yl)methanol. This occurs if there is residual water in your reaction mixture or during aqueous work-up, especially under basic conditions. Ensure your solvents and reagents are anhydrous and consider performing the reaction under an inert atmosphere.

Q3: My reaction is sluggish, and upon heating, I'm seeing a complex mixture of products. What's happening?

Forcing the reaction with high temperatures can lead to several decomposition pathways. One possibility is the formation of a dimer, 1,2-bis(2-chloro-5-(trifluoromethyl)pyridin-3-yl)ethane, through a radical mechanism or intermolecular reaction of a pyridinium salt. Additionally, prolonged heating can lead to further chlorination of the pyridine ring if a chlorine source is present, resulting in multi-chlorinated by-products. It's often better to screen for a more effective catalyst or solvent system than to increase the temperature excessively.

Q4: I'm using a strong, non-nucleophilic base, but my reaction is still not clean. Why?

Even with non-nucleophilic bases, the formation of a highly reactive intermediate can lead to side reactions. The free base of 2-(chloromethyl)-5-(trifluoromethyl)pyridine can be unstable and may lead to the formation of a pyridinium methide intermediate, which can polymerize or react non-selectively. Careful selection of the base and reaction temperature is crucial.

Troubleshooting Guide: A Deeper Dive into By-product Formation

Over-alkylation with Amine Nucleophiles

Issue: Formation of a tertiary amine by-product when reacting with primary amines.

Mechanism: The desired secondary amine product is still nucleophilic and can compete with the starting primary amine for the electrophilic 2-(chloromethyl)-5-(trifluoromethyl)pyridine. This is particularly problematic if the reaction is run at a 1:1 stoichiometry or if the primary amine is sterically hindered.

dot

over_alkylation reactant1 2-(Chloromethyl)-5-(trifluoromethyl)pyridine product Desired Secondary Amine reactant1->product + R-NH2 byproduct Tertiary Amine By-product reactant1->byproduct reactant2 Primary Amine (R-NH2) reactant2->product product->byproduct + Reactant 1

Caption: Over-alkylation leading to a tertiary amine by-product.

Prevention & Mitigation:

  • Stoichiometry Control: Use a significant excess (3-5 equivalents) of the primary amine to favor the reaction with the starting material.

  • Slow Addition: Add the 2-(chloromethyl)-5-(trifluoromethyl)pyridine solution dropwise to the amine solution to maintain a low concentration of the alkylating agent.

  • Lower Temperature: Running the reaction at a lower temperature can reduce the rate of the second alkylation more than the first.

Analytical Detection:

  • LC-MS: Look for a mass corresponding to the addition of two pyridylmethyl groups to the amine nitrogen.

  • ¹H NMR: The formation of the tertiary amine will result in a new set of signals for the methylene protons and a change in the integration of the N-H proton signal.

Hydrolysis to the Corresponding Alcohol

Issue: Formation of (2-chloro-5-(trifluoromethyl)pyridin-3-yl)methanol.

Mechanism: The chloromethyl group can undergo nucleophilic substitution by water or hydroxide ions. This is more likely to occur in the presence of moisture, in protic solvents, or during aqueous work-up, particularly if the pH is basic.

dot

hydrolysis reactant 2-(Chloromethyl)-5-(trifluoromethyl)pyridine product (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol reactant->product + H2O water H2O water->product dimerization reactant 2 x 2-(Chloromethyl)-5-(trifluoromethyl)pyridine dimer 1,2-bis(2-chloro-5-(trifluoromethyl)pyridin-3-yl)ethane reactant->dimer Dimerization polymer Polymeric Material reactant->polymer Polymerization

Caption: Dimerization and potential polymerization side reactions.

Prevention & Mitigation:

  • Optimized Base Selection: Use a base that is strong enough to deprotonate the nucleophile but not so strong that it promotes elimination or other side reactions of the starting material. Hindered bases are often a good choice.

  • Temperature Control: Avoid excessive heating. If the reaction is sluggish, consider screening catalysts or more polar aprotic solvents like DMF or DMSO.

Analytical Detection:

  • LC-MS: Look for a peak with a mass corresponding to two units of the starting material minus two chlorine atoms.

  • ¹H NMR: The spectrum of the crude product may show broad, unresolved signals indicative of polymeric material.

Multi-chlorination of the Pyridine Ring

Issue: Introduction of additional chlorine atoms onto the pyridine ring.

Mechanism: This is more of a concern related to the synthesis of the starting material itself but can occur in subsequent reactions if a source of chlorine and a catalyst are present, especially at elevated temperatures. The electron-withdrawing trifluoromethyl group deactivates the ring towards electrophilic substitution, but under harsh conditions, further chlorination is possible. [1] Prevention & Mitigation:

  • High Purity Starting Material: Ensure the 2-(chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride is of high purity and free from residual chlorinating agents from its synthesis.

  • Avoid Chlorine Sources: Be mindful of reagents that could act as a source of chlorine under the reaction conditions.

Analytical Detection:

  • GC-MS and LC-MS: These techniques are excellent for identifying isomers and compounds with additional chlorine atoms due to the characteristic isotopic pattern of chlorine.

Experimental Protocols: By-product Analysis

Protocol 1: General LC-MS Method for Reaction Monitoring

This method is suitable for monitoring the progress of a typical nucleophilic substitution reaction and detecting the formation of common by-products.

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Detection: UV at 254 nm and positive ion electrospray mass spectrometry.

Expected Observations:

  • Starting Material: Will have a characteristic retention time and a mass corresponding to its molecular weight.

  • Desired Product: Will have a different retention time and a mass corresponding to the addition of the nucleophile and loss of HCl.

  • Hydrolysis Product: Will likely be more polar and elute earlier, with a mass corresponding to the replacement of Cl with OH.

  • Over-alkylation Product: Will be less polar and elute later, with a higher molecular weight.

  • Dimer: Will have a significantly higher molecular weight and likely a longer retention time.

Summary of Common By-products and Mitigation Strategies

By-productCommon CausePrevention/Mitigation StrategyAnalytical Signature
Over-alkylation Product Reaction with primary or secondary aminesUse excess amine, slow addition of alkylating agentHigh MW peak in LC-MS
Hydrolysis Product Presence of waterUse anhydrous conditions, inert atmosphereMore polar spot on TLC, mass of R-OH in MS
Dimer/Polymer High temperature, strong baseOptimize base and temperature, use appropriate solventHigh MW peak in LC-MS, broad signals in NMR
Multi-chlorinated Species Impure starting material, chlorine sourceUse high-purity starting material, avoid chlorine sourcesCharacteristic isotopic pattern in MS

References

  • Zhu, X.-M., Cai, Z.-S., Zhang, H.-H., & Sun, M.-Z. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(1), 269-272.
  • O'Leary, J., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 135-145. Available at: [Link]

  • Feng, Z.-Q., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(2), o366. Available at: [Link]

  • Bayer AG. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. U.S. Patent 5,329,011.

Sources

Optimization

Technical Support Center: Purification of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine Hydrochloride

Welcome to the technical support center for the synthesis and purification of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical experience.

I. Understanding the Compound and Purification Challenges

2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride is a key building block in the synthesis of various agrochemicals and pharmaceuticals. Its purification can be challenging due to its reactivity, the presence of closely related impurities, and the properties of its hydrochloride salt. The primary goal of any purification strategy is to remove unreacted starting materials, byproducts, and isomers to achieve the desired purity for subsequent synthetic steps.

II. Troubleshooting Guide: Navigating Common Purification Issues

This section addresses specific problems you may encounter during the purification of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride.

Question 1: My final product is an oil or a sticky solid and won't crystallize. What's going on and how can I fix it?

Answer:

This is a common issue often attributed to the presence of impurities that inhibit crystal lattice formation or residual solvent. The hygroscopic nature of pyridine hydrochloride salts can also contribute to this problem by absorbing atmospheric moisture.[1][2][3][4]

Causality and Troubleshooting Steps:

  • Impurity Analysis: The first step is to identify the nature of the impurities. Over-chlorinated byproducts or positional isomers, which have similar polarities to the desired product, are common culprits.[5]

    • Recommended Action: Obtain a ¹H NMR or GC-MS spectrum of your crude product to identify the impurities.[6][7][8][9]

  • Solvent Selection for Recrystallization: The choice of solvent is critical. A good solvent system will dissolve the compound when hot but result in low solubility at cooler temperatures, allowing for crystallization.

    • Recommended Protocol:

      • Primary Solvent Systems: Start with polar protic solvents like ethanol or isopropanol, where the hydrochloride salt has good solubility at elevated temperatures.

      • Anti-Solvent Addition: If the product is too soluble even at low temperatures, an anti-solvent can be added dropwise to the warm solution until turbidity is observed. Common anti-solvents for this purpose include diethyl ether or ethyl acetate.[2]

      • Example: Dissolve the crude product in a minimal amount of hot ethanol and then slowly add diethyl ether until the solution becomes cloudy. Reheat gently until the solution is clear again, and then allow it to cool slowly.

  • Addressing Hygroscopicity: Pyridine hydrochlorides readily absorb water from the air, which can prevent crystallization.[2][3][4]

    • Recommended Action: Perform recrystallization under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. Dry the final product under a high vacuum.

  • "Oiling Out": This occurs when the product separates from the solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the concentration of the solute is too high.

    • Recommended Action: If the product oils out, reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow the solution to cool much more slowly. Seeding the solution with a small crystal of pure product can also promote crystallization.

Question 2: My purified product has low purity, and I suspect the presence of isomers. How can I separate them?

Answer:

Positional isomers, such as 2-(chloromethyl)-3-(trifluoromethyl)pyridine, are common byproducts in the synthesis and can be difficult to separate due to their similar physical properties.[10]

Causality and Separation Strategies:

  • Fractional Crystallization: This technique can be effective if the isomers have slightly different solubilities in a particular solvent system.

    • Recommended Protocol: This is an iterative process of recrystallization. Dissolve the mixture in a suitable solvent, cool to allow the less soluble isomer to crystallize, and then filter. The mother liquor will be enriched in the more soluble isomer. Repeat the process on both the crystals and the mother liquor to improve separation.

  • Column Chromatography: This is a more robust method for separating compounds with similar polarities.

    • Recommended Protocol:

      • Stationary Phase: Silica gel is a common choice.

      • Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically effective. The addition of a small amount of a tertiary amine like triethylamine (e.g., 0.1-1%) to the mobile phase can help to reduce peak tailing of the basic pyridine compounds on the acidic silica gel.[11]

      • For the Hydrochloride Salt: When purifying the hydrochloride salt directly, a polar stationary phase like alumina or a modified silica gel may be necessary. Alternatively, a reverse-phase column (C18) with a mobile phase of acetonitrile and water with a buffer (e.g., phosphoric acid or formic acid for MS compatibility) can be used.[12]

Question 3: I am observing degradation of my product during purification. What are the likely causes and how can I prevent it?

Answer:

The chloromethyl group is a reactive functional group that can be susceptible to hydrolysis or reaction with nucleophiles, especially at elevated temperatures or in the presence of moisture.

Causality and Preventative Measures:

  • Hydrolysis: The chloromethyl group can hydrolyze to the corresponding hydroxymethyl group, particularly in the presence of water and at elevated temperatures.

    • Recommended Action: Use anhydrous solvents and reagents throughout the purification process. Avoid prolonged heating. If an aqueous workup is necessary, perform it at low temperatures and quickly proceed to the next step.

  • Reaction with Solvents: Nucleophilic solvents like methanol or ethanol can potentially react with the chloromethyl group to form the corresponding ether.

    • Recommended Action: While ethanol is a common recrystallization solvent, be mindful of the temperature and duration of heating. If product degradation is observed, consider using less nucleophilic solvents like isopropanol or non-protic solvents in combination with an anti-solvent.

  • Instability of the Free Base: The free base of 2-(chloromethyl)-5-(trifluoromethyl)pyridine can be less stable than its hydrochloride salt.

    • Recommended Action: If you need to handle the free base (e.g., for chromatography), do so at low temperatures and for a limited time. It is often preferable to store the compound as the more stable hydrochloride salt.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride?

A1: Common impurities include:

  • Unreacted starting materials: Such as 2-methyl-5-(trifluoromethyl)pyridine.

  • Positional isomers: For instance, 2-(chloromethyl)-3-(trifluoromethyl)pyridine.[10]

  • Over-chlorinated byproducts: Dichlorinated or trichlorinated species can form.[5]

  • Hydrolysis products: 2-(Hydroxymethyl)-5-(trifluoromethyl)pyridine.

  • Solvent adducts: If reactive solvents are used during purification.

Impurity Type Typical Analytical Signature (¹H NMR) Removal Strategy
Starting MaterialPresence of methyl group signalColumn Chromatography, Recrystallization
Positional IsomersDifferent aromatic proton splitting patternsColumn Chromatography, Fractional Crystallization
Over-chlorinated ProductsFewer aromatic protonsColumn Chromatography
Hydrolysis ProductPresence of -CH₂OH signalColumn Chromatography, Careful Workup

Q2: What is the best way to convert the free base to the hydrochloride salt?

A2: The most common and effective method is to dissolve the free base in a suitable anhydrous solvent and then introduce anhydrous hydrogen chloride.

  • Protocol: Dissolve the purified free base in a non-protic solvent like diethyl ether or dichloromethane. Bubble anhydrous HCl gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether). The hydrochloride salt will precipitate and can be collected by filtration, washed with fresh solvent, and dried under vacuum.[3]

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • ¹H NMR and ¹³C NMR: To confirm the structure and identify any organic impurities.[6][9]

  • GC-MS or LC-MS: To identify and quantify volatile or non-volatile impurities.[6][7][8]

  • Elemental Analysis (CHN): To confirm the elemental composition of the hydrochloride salt.

  • Melting Point: A sharp melting point range is indicative of high purity.

Q4: What are the best practices for storing 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride?

A4: Due to its hygroscopic nature and potential for reactivity, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[2][4]

IV. Experimental Workflow and Data Presentation

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product (Oil or Solid) Analysis1 Initial Analysis (TLC, ¹H NMR, GC-MS) Crude->Analysis1 Decision1 Purity Assessment Analysis1->Decision1 Recryst Recrystallization (e.g., Ethanol/Ether) Decision1->Recryst High Purity, Crystalline Chrom Column Chromatography (Silica Gel, Hexane/EtOAc) Decision1->Chrom Multiple Impurities, Isomers AcidBase Acid-Base Extraction (for Free Base Purification) Decision1->AcidBase Acidic/Basic Impurities FinalProduct Pure Hydrochloride Salt Recryst->FinalProduct Chrom->FinalProduct AcidBase->FinalProduct Analysis2 Final Purity Check (NMR, GC-MS, MP, EA) FinalProduct->Analysis2

Caption: A decision-making workflow for the purification of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride.

V. References

  • US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents.

  • CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine - Google Patents.

  • WO/2019/134477 METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE - WIPO Patentscope. [Link]

  • CN1202082C - Process for synthesizing 2-Cl-5-trifluoromethyl pyridine - Google Patents.

  • Separation of Pyridine, 2-chloro-5-(trifluoromethyl)- on Newcrom R1 HPLC column. [Link]

  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. [Link]

  • CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents.

  • (PDF) 2-Chloro-5-(chloromethyl)pyridine - ResearchGate. [Link]

  • 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem. [Link]

  • Application of directly coupled HPLC-NMR-MS/MS to the identification of metabolites of 5-trifluoromethylpyridone (2-hydroxy-5-trifluoromethylpyridine) in hydroponically grown plants - PubMed. [Link]

  • CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents.

  • CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride - Google Patents.

  • Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization - ResearchGate. [Link]

  • Is it possible to boil off HCl from pyridinium chloride salts? - ResearchGate. [Link]

  • C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • CN103012252A - Method for recovering pyridine from pyridine hydrochloride water solution - Google Patents.

  • N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation - PubMed. [Link]

  • Pyridinium chloride - Wikipedia. [Link]

  • Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones - ACS Publications. [Link]

  • PYRIDINE HCL - ChemBK. [Link]

  • Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis - ResearchGate. [Link]

Sources

Troubleshooting

stability issues of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride in solution

Welcome to the technical support center for 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues that may be encountered when working with this compound in solution. As a key building block in medicinal chemistry and materials science, ensuring its integrity in solution is paramount for reproducible and reliable experimental outcomes.

This resource is structured to provide not just procedural steps, but also the underlying chemical principles to empower users to make informed decisions in their work.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride in solution.

Q1: What are the primary stability concerns when dissolving 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride?

A1: The primary stability concern is the reactivity of the chloromethyl group, which is susceptible to nucleophilic substitution reactions. In the presence of nucleophilic solvents (like water or alcohols) or dissolved nucleophiles, the chlorine atom can be displaced, leading to the formation of byproducts. The hydrochloride salt form helps to improve the stability of the solid compound, but once dissolved, the pyridine nitrogen can be deprotonated, increasing the reactivity of the chloromethyl group.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The pH of the solution is a critical factor. In acidic conditions (low pH), the pyridine nitrogen is protonated, which reduces the electron-donating capacity of the pyridine ring and helps to stabilize the chloromethyl group against nucleophilic attack. Conversely, under neutral to alkaline conditions (higher pH), the pyridine nitrogen is deprotonated. This increases the electron density of the ring, making the chloromethyl group more susceptible to nucleophilic substitution, such as hydrolysis in the presence of water. Contact with alkaline materials should be avoided as it can also liberate heat.[1]

Q3: What solvents are recommended for dissolving 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride?

A3: For short-term use, aprotic solvents such as anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are generally preferred over protic solvents like water, methanol, or ethanol. Protic solvents are nucleophilic and can react with the chloromethyl group. If an aqueous solution is necessary, it is best to prepare it fresh in an acidic buffer and use it immediately.

Q4: How should I store solutions of this compound?

A4: It is highly recommended to prepare solutions of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride fresh for each experiment. If short-term storage is unavoidable, store the solution at a low temperature (e.g., -20°C) in a tightly sealed, anhydrous container. For related compounds, storage in a cool, dark, and well-ventilated place is recommended.[2][3][4]

Q5: What are the likely degradation products I might see?

A5: In the presence of water, the primary degradation product is likely 2-(Hydroxymethyl)-5-(trifluoromethyl)pyridine. In alcoholic solvents, the corresponding ether will be formed (e.g., 2-(Methoxymethyl)-5-(trifluoromethyl)pyridine in methanol). Other nucleophiles present in the reaction mixture can also lead to a variety of substitution products. Hazardous decomposition of the parent compound can result in the formation of hydrogen chloride, hydrogen fluoride, nitrogen oxides, and carbon oxides.[2][5]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability-related issues encountered during experiments.

Issue 1: Inconsistent reaction yields or the appearance of unexpected byproducts.

This is a common symptom of the degradation of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride in the reaction mixture.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Solvent-mediated Degradation The use of nucleophilic solvents (e.g., water, alcohols) can lead to solvolysis of the chloromethyl group.Switch to an anhydrous, aprotic solvent such as DMF, DMSO, or acetonitrile. If a protic solvent is required, add the compound to the reaction mixture at the last possible moment and at a low temperature.
Presence of Nucleophiles Amines, thiols, or other nucleophiles in the reaction mixture can compete with the desired reaction.Ensure that the reaction conditions are optimized for the desired transformation. This may involve protecting reactive functional groups or carefully controlling the stoichiometry and addition order of reagents.
Incorrect pH If the reaction is run in a neutral or basic medium, the rate of degradation will be significantly increased.If compatible with your reaction, maintain an acidic pH to stabilize the starting material.
Prolonged Reaction Times or Elevated Temperatures The longer the compound is in solution and the higher the temperature, the greater the opportunity for degradation.Optimize the reaction to proceed as quickly as possible and at the lowest effective temperature.

Experimental Workflow for Investigating Inconsistent Yields:

Caption: Troubleshooting workflow for inconsistent reaction yields.

Issue 2: Observable changes in the solution (e.g., color change, precipitation) over a short period.

This can be an indication of rapid decomposition or reaction with components of the solution.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Reaction with Container Material Although less common for glass, certain plastic containers may have leachables that can react with the compound.Use high-quality, inert glass or Teflon containers for your solutions.
Light-Induced Degradation Some pyridine derivatives can be sensitive to light.Protect solutions from light by using amber vials or wrapping the container in aluminum foil.
Oxidation While less common for this compound, dissolved oxygen can sometimes play a role in degradation pathways.If sensitivity to oxidation is suspected, degas the solvent before use and handle the solution under an inert atmosphere (e.g., nitrogen or argon).

Stability Testing Protocols

To proactively assess the stability of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride in your specific experimental conditions, the following analytical protocol is recommended. High-Performance Liquid Chromatography (HPLC) is an effective technique for this purpose.[6][7]

Protocol: HPLC-Based Stability Assessment

Objective: To determine the rate of degradation of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride in a given solvent system over time.

Materials:

  • 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride

  • HPLC-grade solvent of interest (e.g., water, methanol, buffered solution)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • HPLC-grade acetonitrile and water

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve a known amount of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride in the solvent of interest to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution with the HPLC mobile phase to a suitable concentration for analysis. Inject this sample into the HPLC system.

  • Incubate the Stock Solution: Store the stock solution under the conditions you wish to test (e.g., room temperature, 40°C, protected from light).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stock solution, dilute it as in step 2, and inject it into the HPLC system.

  • Data Analysis:

    • For each time point, record the peak area of the parent compound.

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of the remaining compound versus time to visualize the degradation profile.

    • Monitor for the appearance of new peaks, which would indicate the formation of degradation products.

Suggested HPLC Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and water gradient
Flow Rate 1.0 mL/min
Detection Wavelength 240 nm
Injection Volume 10 µL

Note: These are starting conditions and may need to be optimized for your specific system and to achieve the best separation from any degradation products.

Visualization of Degradation Pathway:

G cluster_0 Degradation in Protic Solvents Parent_Compound 2-(Chloromethyl)-5-(trifluoromethyl)pyridine Hydrolysis_Product 2-(Hydroxymethyl)-5-(trifluoromethyl)pyridine Parent_Compound->Hydrolysis_Product H2O (Hydrolysis) Alkoxylation_Product 2-(Alkoxymethyl)-5-(trifluoromethyl)pyridine Parent_Compound->Alkoxylation_Product ROH (Alkoxylation)

Caption: Potential degradation pathways in protic solvents.

By understanding the inherent reactivity of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride and implementing these proactive stability assessments and troubleshooting strategies, you can ensure the integrity of your starting materials and the reliability of your experimental results.

References

  • Jubilant Ingrevia. 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. [Link]

  • Physical Testing and Chemical Analysis Part B: Chemical Analysis. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. (2006), 42(10): 793-795.

Sources

Optimization

Technical Support Center: Minimizing Impurities in 2-(Chloromethyl)-5-(trifluoromethyl)pyridine Hydrochloride Synthesis

Welcome to the technical support guide for the synthesis of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride. This document is designed for researchers, chemists, and process development professionals to naviga...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride. This document is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, with a specific focus on impurity profiling, minimization, and troubleshooting. Achieving high purity is critical as this compound is a key building block in the development of pharmaceutical and agrochemical agents. This guide provides in-depth, experience-based insights and actionable protocols to ensure the integrity of your synthesis.

Section 1: Understanding the Synthesis and Key Impurity Pathways

The most common and reliable synthetic route to 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride involves the chlorination of the corresponding alcohol, 2-Hydroxymethyl-5-(trifluoromethyl)pyridine, followed by salt formation. While seemingly straightforward, the chlorination step, typically employing thionyl chloride (SOCl₂), is a critical control point where several impurities can arise.

The primary transformation is the conversion of a primary alcohol to an alkyl chloride. The reaction with thionyl chloride proceeds through a chlorosulfite ester intermediate. The presence of a base like pyridine not only neutralizes the HCl byproduct but also influences the reaction mechanism, favoring an Sₙ2 pathway.[1] Understanding the main reaction and its potential deviations is the first step toward effective impurity control.

G cluster_main Primary Synthesis Pathway cluster_impurities Key Impurity Formation Pathways SM 2-Hydroxymethyl-5- (trifluoromethyl)pyridine Intermediate Chlorosulfite Ester Intermediate SM->Intermediate + SOCl₂ Product_FreeBase 2-(Chloromethyl)-5- (trifluoromethyl)pyridine Intermediate->Product_FreeBase Sₙ2 attack by Cl⁻ Impurity_SM Impurity A: Unreacted Starting Material Intermediate->Impurity_SM Incomplete Reaction Final_Product Target HCl Salt Product_FreeBase->Final_Product + HCl Impurity_Ether Impurity B: Diether Impurity Product_FreeBase->Impurity_Ether + Unreacted SM Impurity_Overchlorination Impurity C: Ring-Chlorinated Species Product_FreeBase->Impurity_Overchlorination Excess SOCl₂ / Heat

Fig 1. Synthesis pathway and major impurity sources.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My final product purity is low. What are the most common impurities and how do I identify them?

A: Low purity is typically attributable to a few common impurities. Identification is best achieved using a combination of HPLC-UV for quantification and LC-MS for mass identification.

Impurity NameCommon NameProbable CauseIdentification (LC-MS)
2-Hydroxymethyl-5-(trifluoromethyl)pyridineImpurity A (Starting Material)Incomplete reaction; insufficient chlorinating agent.[M+H]⁺ corresponding to the starting alcohol.
Bis(5-(trifluoromethyl)pyridin-2-yl)methyl) etherImpurity B (Diether)Reaction between product and unreacted alcohol. Often promoted by moisture or non-optimal stoichiometry.[M+H]⁺ corresponding to (2 x SM) - H₂O.
2-(Chloromethyl)-x-chloro-5-(trifluoromethyl)pyridineImpurity C (Over-chlorination)Excess chlorinating agent, elevated temperatures, or prolonged reaction times.[M+H]⁺ corresponding to the addition of a chlorine atom to the pyridine ring.
Sulfur-containing compoundsImpurity D (Process Impurity)Arise from side reactions of thionyl chloride. Can be difficult to remove.[2]Various masses; may require specialized analytical methods.

Q2: I'm observing a significant amount of unreacted 2-Hydroxymethyl-5-(trifluoromethyl)pyridine (Impurity A) in my crude product. How can I drive the reaction to completion?

A: This is a common issue stemming from suboptimal reaction conditions. The causality lies in the kinetics and stoichiometry of the chlorination step.

  • Stoichiometry of Thionyl Chloride: Ensure a slight excess (typically 1.1-1.3 equivalents) of SOCl₂ is used. An insufficient amount will lead to incomplete conversion. The progress of the reaction can be monitored by HPLC.[3]

  • Temperature Control: The reaction is often performed at low temperatures (0-10 °C) during the addition of SOCl₂ to control exothermicity and minimize side reactions. After addition, allowing the reaction to slowly warm to room temperature for several hours usually ensures completion.

  • Reaction Time: Monitor the reaction by TLC or HPLC. If the reaction stalls, a slight increase in temperature (e.g., to 40 °C) for a short period might be necessary, but this must be balanced against the risk of forming Impurity C.

  • Purity of SOCl₂: Use high-purity thionyl chloride. Impurities such as sulfur chlorides can interfere with the reaction.[4]

Q3: I've identified an impurity with a mass corresponding to the diether (Impurity B). What is the mechanism and how can I prevent its formation?

A: The diether impurity forms when the highly reactive chloromethyl product reacts with the nucleophilic hydroxyl group of the unreacted starting material. This is essentially an intermolecular Williamson ether synthesis.

G Product 2-(Chloromethyl)-5-(trifluoromethyl)pyridine (Electrophile) Ether Diether Impurity (Impurity B) Product->Ether SM 2-Hydroxymethyl-5-(trifluoromethyl)pyridine (Nucleophile) SM->Ether Sₙ2 Attack

Fig 2. Formation mechanism of the diether impurity.

Prevention Strategies:

  • Reverse Addition: Add the solution of the starting alcohol slowly to the solution of thionyl chloride. This ensures that the alcohol is always the limiting reagent in the reaction mixture, minimizing its concentration and thus reducing the probability of it acting as a nucleophile.

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Moisture can hydrolyze the chlorosulfite intermediate and complicate the reaction profile.

  • Low Temperature: Maintain a low temperature during the addition to control the reaction rate and suppress this bimolecular side reaction.

Q4: My product is contaminated with over-chlorinated species (Impurity C). How can I improve selectivity?

A: Over-chlorination typically involves electrophilic substitution on the pyridine ring, which is activated under harsh conditions.

  • Avoid High Temperatures: Do not heat the reaction mixture excessively. Ring chlorination is more likely at elevated temperatures.[5]

  • Limit Excess SOCl₂: Use the minimum necessary excess of thionyl chloride. A large excess provides a higher concentration of the chlorinating species, increasing the likelihood of side reactions.

  • Control Reaction Time: Do not let the reaction run for an unnecessarily long time after completion has been confirmed by in-process controls (e.g., HPLC).

Q5: What is the best practice for forming and purifying the final hydrochloride salt?

A: The hydrochloride salt is typically formed by dissolving the crude free-base product in a suitable solvent (e.g., isopropanol, ethyl acetate, or diethyl ether) and adding a solution of HCl in the same or a miscible solvent.

  • Purification via Recrystallization: The most effective method for purification is recrystallization of the hydrochloride salt. A mixed solvent system, such as ethanol/diethyl ether or isopropanol/heptane, often works well. The goal is to find a system where the salt is soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities remain in the mother liquor.

  • Slurry Wash: If the crude salt is already reasonably pure, a slurry wash in a solvent where the product is poorly soluble (e.g., cold diethyl ether or methyl tert-butyl ether) can be effective at removing more soluble impurities.

Section 3: Recommended Analytical and Synthesis Protocols

Protocol 1: Optimized Synthesis of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine Hydrochloride

Objective: To synthesize the target compound with high purity by controlling critical reaction parameters.

Materials:

  • 2-Hydroxymethyl-5-(trifluoromethyl)pyridine

  • Thionyl Chloride (SOCl₂), ≥99% purity

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid solution (e.g., 2M in diethyl ether)

  • Diethyl ether, anhydrous

Procedure:

  • Under an inert nitrogen atmosphere, charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel with thionyl chloride (1.2 equivalents) and anhydrous DCM (5 mL per gram of starting material).

  • Cool the solution to 0-5 °C using an ice bath.

  • Dissolve 2-Hydroxymethyl-5-(trifluoromethyl)pyridine (1.0 equivalent) and anhydrous pyridine (1.1 equivalents) in anhydrous DCM (10 mL per gram of starting material).

  • Add the alcohol/pyridine solution dropwise to the stirred thionyl chloride solution via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-5 hours.

  • Monitor the reaction for completion by HPLC or TLC (disappearance of starting material).

  • Once complete, cool the reaction mixture back to 0-5 °C. Carefully quench the reaction by the slow addition of water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the resulting crude oil (the free base) in anhydrous diethyl ether.

  • Add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation ceases.

  • Collect the solid precipitate by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.

  • For further purification, recrystallize from a suitable solvent system like isopropanol/diethyl ether.

Protocol 2: HPLC-UV Method for Purity Analysis

Objective: To establish a reliable HPLC method for quantifying the purity of the final product and identifying known impurities. This method is based on techniques used for similar chloromethyl pyridine compounds.[6][7]

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes, hold for 5 min, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm (or determined by UV scan of the analyte)
Injection Volume 5 µL
Sample Diluent 50:50 Acetonitrile:Water

System Suitability: A successful analysis should show good peak shape for the main component (tailing factor < 1.5) and sufficient resolution from any impurity peaks (resolution > 2.0).

Section 4: References

  • Zhu, X., Cai, Z., Zhang, H., & Sun, M. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10331-10334. [Link]

  • CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine. (2015). Google Patents.

  • Matsumura, Y., et al. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 44(3), 160-169. [Link]

  • EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine. (1982). Google Patents.

  • CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine. (2012). Google Patents.

  • Wang, C., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29388–29395. [Link]

  • Ashenhurst, J. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. [Link]

  • Shu, M. (2006). HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 42(10), 793-795. [Link]

  • Gorelik, M. V., & Efros, L. S. (1962). Reaction of hydroxymethylanthraquinones with thionyl chloride. Journal of General Chemistry of the USSR, 32, 2383-2387. [Link]

  • CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine. (2014). Google Patents.

  • Venugopal, N., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 63, 130-135. [Link]

  • Lappert, M. F., et al. (1980). Synthesis and properties of dialkyl complexes of nickel(II). The crystal structure of bis(pyridine)bis(trimethylsilylmethyl)nickel(II). Journal of the Chemical Society, Dalton Transactions, (4), 805-813. [Link]

  • Oreate AI. (2025). The Role of SOCl2 and Pyridine in Organic Chemistry. Oreate AI Blog. [Link]

  • Carré, P., & Libermann, D. (1934). Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine. Nature, 134, 45. [Link]

  • Senanayake, C. H., et al. (2013). Working with Hazardous Chemicals. Organic Syntheses, 90, 251-260. [Link]

  • Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. [Link]

  • Venugopal, N., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed, 63, 130-135. [Link]

  • Ruiz, J., et al. (2013). 2,6-Bis(2,6-diethylphenyliminomethyl)pyridine coordination compounds with cobalt(II), nickel(II), copper(II), and zinc(II): synthesis, spectroscopic characterization, X-ray study and in vitro cytotoxicity. PubMed, 42(15), 6541-6549. [Link]

  • Anderson, C. M., et al. (2021). Crystal structure and Hirshfeld surface analysis of {2-[bis(pyridin-2-ylmethyl)amino]ethane-1-thiolato}chloridocadmium(II). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 8), 843-847. [Link]

  • Kiselev, E. G., et al. (2023). Reaction of Bacterial Poly-3-Hydroxybutyrate with Thionyl Chloride in the Presence of Zinc Chloride, and the Preparation of Chlorine-Containing Oligomers. MDPI, 28(13), 5032. [Link]

  • Komarsamy, L., et al. (2011). 2,6-Bis(tosyloxymethyl)pyridine. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 2), o313. [Link]

  • Zhou, G., et al. (2009). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry, 74(2), 937-940. [Link]

  • Rosenberg, D. S., & Flaxman, H. (1964). U.S. Patent No. 3,156,529. Washington, DC: U.S. Patent and Trademark Office.

  • Chegg. (2022). Solved Question 5. Draw the mechanism of the chlorination... [Link]

Sources

Troubleshooting

work-up procedures for 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride reactions

Welcome to the technical support resource for 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insig...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and robust troubleshooting for reactions involving this versatile building block. As a key electrophile for introducing the (5-(trifluoromethyl)pyridin-2-yl)methyl moiety, its successful application is critical in the synthesis of numerous agrochemical and pharmaceutical agents[1][2]. This document provides direct, actionable advice to navigate the common challenges encountered during its use.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and handling of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride.

Q1: Why is this reagent provided as a hydrochloride salt?

A: The hydrochloride salt form offers significant practical advantages over the free base. The protonation of the pyridine nitrogen enhances the compound's stability, reduces its volatility, and makes it a crystalline, free-flowing solid that is easier to handle and weigh accurately. The free base form is a less stable oil and is more lachrymatory.

Q2: How many equivalents of base are required for a typical nucleophilic substitution?

A: A minimum of two equivalents of base is almost always necessary.

  • First Equivalent: Neutralizes the hydrochloride salt to liberate the pyridine free base, which is the active reagent.

  • Second Equivalent: Deprotonates the nucleophile (e.g., an amine, thiol, or alcohol) to generate the more reactive nucleophilic anion or neutralizes the acid generated during the reaction. In practice, using a slight excess of base (e.g., 2.2 to 3.0 equivalents) is often recommended to drive the reaction to completion.

Q3: What are the most common side reactions and byproducts?

A: The primary side reaction is the hydrolysis of the chloromethyl group to the corresponding alcohol, 2-(hydroxymethyl)-5-(trifluoromethyl)pyridine. This is particularly problematic if there is residual water in the solvent or if the reaction is run for extended periods at high temperatures in the presence of a base. Another potential issue is the formation of a dimeric ether byproduct under certain conditions.

Q4: How should I store 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride?

A: The reagent should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere like nitrogen or argon[3]. Proper storage is crucial to prevent hydrolysis from atmospheric moisture and ensure its long-term reactivity.

Q5: What are the best analytical methods for monitoring reaction progress?

A: Thin-Layer Chromatography (TLC) is the most common and convenient method. A typical eluent system is a mixture of ethyl acetate and hexanes. Staining with potassium permanganate or visualization under UV light is effective. For more quantitative analysis, LC-MS or GC-MS can be used to track the consumption of starting material and the formation of the product and any byproducts.

Troubleshooting Guide

This guide is structured to provide solutions to specific problems you may encounter during your experiment.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and solutions?

A: This is a common issue that can often be traced back to the reaction setup.

  • Insufficient Base: As detailed in the FAQ, less than two equivalents of base will result in incomplete deprotonation and neutralization, stalling the reaction.

    • Solution: Ensure at least 2.2 equivalents of a suitable base are used. Perform a small-scale trial with 3.0 equivalents to see if conversion improves.

  • Inappropriate Base: The chosen base may not be strong enough to deprotonate the nucleophile effectively.

    • Solution: For weakly acidic nucleophiles like secondary amines or some phenols, a stronger base such as potassium carbonate or cesium carbonate is preferable to triethylamine. For thiols, sodium hydride (NaH) can be effective[4].

  • Poor Solvent Choice: The reagents may not be fully dissolved, or the solvent may be inhibiting the reaction.

    • Solution: Ensure all reagents are soluble in the chosen solvent. Polar aprotic solvents like DMF, Acetonitrile (MeCN), or Acetone are generally preferred for Sₙ2 reactions. Ensure the solvent is anhydrous to prevent hydrolysis of the starting material.

  • Low Reaction Temperature: The activation energy for the reaction may not be met at room temperature.

    • Solution: Gently heat the reaction mixture to 40-60 °C. Monitor the reaction closely by TLC to avoid decomposition.

Q2: My TLC plate shows the desired product, but also a significant, more polar byproduct. What is it and how can I avoid it?

A: The more polar spot is almost certainly the hydrolysis product, 2-(hydroxymethyl)-5-(trifluoromethyl)pyridine.

  • Cause: Presence of water in the reaction.

    • Solution 1 (Prevention): Use anhydrous solvents. Dry glassware thoroughly in an oven before use. Run the reaction under an inert atmosphere (N₂ or Ar) to exclude atmospheric moisture.

    • Solution 2 (Mitigation): If some hydrolysis is unavoidable, it can typically be separated from the desired product via column chromatography, as the alcohol is significantly more polar.

Q3: I'm having difficulty purifying my product. The compound streaks on the silica gel column. How can I improve the chromatography?

A: Streaking of pyridine-containing compounds on silica gel is a classic problem due to the interaction of the basic nitrogen atom with the acidic silanol groups on the silica surface.

  • Solution: Add a small amount of a basic modifier to your eluent. Typically, adding 0.5-1% triethylamine or a few drops of aqueous ammonia to the solvent system will neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.

Q4: The work-up of my reaction resulted in a persistent emulsion. How can I break it?

A: Emulsions are common, especially when using solvents like ethyl acetate with basic aqueous layers.

  • Solution: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase helps to break the emulsion and force the separation of the organic and aqueous layers. Gentle swirling, rather than vigorous shaking, during the extraction can also help prevent emulsion formation.

Experimental Protocols & Data

General Protocol for N-Alkylation with an Amine Nucleophile

This protocol describes a standard procedure for the reaction of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride with a generic primary or secondary amine.

1. Reaction Setup:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add the amine nucleophile (1.0 eq.).
  • Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq.).
  • Add anhydrous acetonitrile (MeCN) to form a stirrable suspension (approx. 0.2 M concentration relative to the amine).
  • Stir the suspension for 10 minutes at room temperature.
  • Add 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride (1.1 eq.) in one portion.

2. Reaction Execution & Monitoring:

  • Stir the reaction mixture at room temperature or heat to 40-50 °C.
  • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the limiting reagent is consumed.

3. Work-up Procedure:

  • Cool the reaction mixture to room temperature.
  • Filter the mixture to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile.
  • Concentrate the filtrate under reduced pressure.
  • Dissolve the residue in ethyl acetate (EtOAc).
  • Wash the organic layer sequentially with water (2x) and brine (1x).
  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

4. Purification:

  • Purify the crude residue by flash column chromatography on silica gel.
  • Use a gradient eluent system, for example, starting with 100% hexanes and gradually increasing the proportion of ethyl acetate.
  • Pro-Tip: Add 0.5% triethylamine to the eluent system to prevent streaking.
  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product.
Table 1: Recommended Starting Conditions for Nucleophilic Substitution
Nucleophile TypeRecommended Base(s)Recommended Solvent(s)Typical Temp. (°C)
Primary/Secondary AmineK₂CO₃, Cs₂CO₃, Et₃N, DIPEAAcetonitrile, DMF, THF25 - 60
Phenol / AlcoholK₂CO₃, Cs₂CO₃, NaHDMF, THF25 - 80
ThiolK₂CO₃, NaH, NaOHDMF, Ethanol, Methanol0 - 50
CarboxylateK₂CO₃, Cs₂CO₃DMF, DMSO25 - 70

Visualization of Key Workflows

Standard Aqueous Work-up Workflow

The following diagram outlines the logical steps for a typical aqueous work-up and purification process following a reaction with 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride.

G cluster_reaction Reaction Phase cluster_workup Work-up & Extraction cluster_purification Purification Reaction_Complete Reaction Complete (TLC/LCMS Confirmed) Quench Quench Reaction (e.g., add Water) Reaction_Complete->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer (Water, Brine) Extract->Wash Dry Dry over Na₂SO₄ or MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Fractions Combine Pure Fractions Chromatography->Fractions Final_Concentration Final Concentration Fractions->Final_Concentration Pure_Product Pure Product Final_Concentration->Pure_Product

Caption: General workflow for reaction work-up and purification.

Troubleshooting Decision Tree for Low Yield

This diagram provides a logical path to diagnose and solve issues related to low reaction yields.

G Start Problem: Low Product Yield Check_Base Check Base: >2 eq. used? Start->Check_Base Check_Solvent Check Solvent: Anhydrous & Soluble? Check_Base->Check_Solvent Yes Sol_Base Solution: Increase base to 2.2-3.0 eq. Check_Base->Sol_Base No Check_Temp Check Temperature: Sufficiently high? Check_Solvent->Check_Temp Yes Sol_Solvent Solution: Use dry, polar aprotic solvent (DMF, MeCN) Check_Solvent->Sol_Solvent No Check_Reagent Check Reagent: Old or Decomposed? Check_Temp->Check_Reagent Yes Sol_Temp Solution: Increase temp to 40-60°C & monitor by TLC Check_Temp->Sol_Temp No Sol_Reagent Solution: Use fresh reagent from a reliable source Check_Reagent->Sol_Reagent Yes

Caption: A decision tree for troubleshooting low reaction yield.

References

  • A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.
  • METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE . WIPO Patentscope. [Link]

  • Process for producing 2-chloro-5-trichloromethyl pyridine.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . PubMed Central. [Link]

  • Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
  • Preparation of 2-chloro-5-trifluoromethylpyridine.
  • Application of 2-Chloro-5-(trifluoromethyl)pyridine . Huimeng Bio-tech. [Link]

  • Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine . Asian Journal of Chemistry. [Link]

  • 2-Chloro-5-(chloromethyl)pyridine . ResearchGate. [Link]

  • N-(5-chloro-2-pyridyl)triflimide . Organic Syntheses. [Link]

  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module . ResearchGate. [Link]

  • 2-Chloro-5-(trifluoromethyl)pyridine . PubChem. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Assay Validation for 2-(Chloromethyl)-5-(trifluoromethyl)pyridine Hydrochloride

An Objective Comparison of Chromatographic Methodologies for a Key Pharmaceutical Intermediate Welcome to a comprehensive guide on the assay validation for 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride. As a...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of Chromatographic Methodologies for a Key Pharmaceutical Intermediate

Welcome to a comprehensive guide on the assay validation for 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride. As a critical building block in the synthesis of various pharmaceutical and agrochemical agents, the purity and potency of this intermediate are paramount.[1][2] An inadequately validated analytical method can lead to inconsistent product quality, regulatory hurdles, and compromised safety profiles in the final product.

This guide is structured to provide you, a fellow researcher or drug development professional, with the requisite technical depth and practical insights to navigate the complexities of assay validation for this specific molecule. We will move beyond rote protocol recitation to explore the underlying scientific rationale for methodological choices, ensuring that the selected assay is not only compliant but also robust and fit for its intended purpose. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures.[3]

Chapter 1: The Foundation of Trust - Regulatory Framework for Assay Validation

Before any experimental work begins, it is crucial to understand the "why" behind assay validation. Regulatory bodies like the FDA and EMA, guided by ICH principles, mandate rigorous validation to ensure that an analytical procedure consistently produces results that are accurate, reliable, and reproducible.[3][4] The objective is to demonstrate that the procedure is suitable for its intended purpose, which for an assay is the quantitative determination of the main component.[5]

A validated assay becomes a self-validating system of trust, providing incontrovertible evidence of a product's identity, purity, and strength. The core parameters that must be evaluated are outlined in the ICH Q2(R2) guideline.

ICH_Q2_R2_Validation_Parameters AssayValidation Assay Validation Parameters (ICH Q2(R2)) Specificity Specificity / Selectivity AssayValidation->Specificity Linearity Linearity AssayValidation->Linearity Accuracy Accuracy AssayValidation->Accuracy Precision Precision AssayValidation->Precision Range Range AssayValidation->Range Robustness Robustness AssayValidation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Reproducibility Reproducibility Precision->Reproducibility

Caption: Core parameters for analytical procedure validation as per ICH Q2(R2).

Chapter 2: Selecting the Right Tool - HPLC vs. GC

For a molecule like 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride, the primary analytical techniques for an assay are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between them is not arbitrary; it is dictated by the physicochemical properties of the analyte.

  • 2-(Chloromethyl)-5-(trifluoromethyl)pyridine (the free base) has a melting point of 32-34 °C and a boiling point of 186 °C. While it is sufficiently volatile for GC, the chloromethyl group can be thermally labile, potentially leading to on-column degradation and inaccurate results. The hydrochloride salt form is non-volatile, making HPLC the default starting point.

This guide will therefore focus on Reverse-Phase HPLC (RP-HPLC) as the primary, most reliable method. We will also present a Gas Chromatography (GC) method as a viable alternative, particularly for in-process controls where the free base may be present, with the caveat that careful validation is required to rule out thermal degradation.

FeatureReverse-Phase HPLCGas Chromatography (FID)Rationale for 2-(Chloromethyl)-5-(trifluoromethyl)pyridine HCl
Analyte Form Salt and free baseFree base (volatile form)The hydrochloride salt is non-volatile and must be analyzed by HPLC.
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.HPLC is better suited for non-volatile salts and thermally sensitive compounds.
Thermal Stress Low (ambient temperature separation)High (requires volatilization in a hot injector)The chloromethyl group poses a risk of degradation at high GC temperatures.
Specificity High; excellent for resolving polar impurities and degradation products.High; excellent for resolving volatile impurities.A stability-indicating HPLC method is crucial for pharmaceutical applications.
Primary Use Case Gold standard for release testing, stability studies, and impurity profiling.Suitable for in-process control, raw material testing (free base), and residual solvent analysis.HPLC provides a more comprehensive and robust assessment for final product release.

Chapter 3: The Gold Standard - A Deep Dive into RP-HPLC Assay Validation

RP-HPLC is the workhorse of pharmaceutical analysis for good reason. Its versatility, high resolving power, and operation at ambient temperatures make it ideal for the assay of active pharmaceutical ingredients (APIs) and intermediates.

The Causality of Method Design

Our goal is to develop a stability-indicating method. This means the method must be able to separate the intact analyte from its potential degradation products and process-related impurities.[6] This is a non-negotiable aspect of trustworthiness. We will use a C18 column, a common choice for moderately polar compounds, and a UV detector, as the pyridine ring is a strong chromophore. An acidic mobile phase is chosen to ensure the pyridine nitrogen is protonated, leading to sharp, symmetrical peak shapes.

Experimental Protocol: RP-HPLC Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.

Chromatographic Conditions:

Parameter Setting Rationale
Column C18, 250 mm x 4.6 mm, 5 µm Provides excellent resolution for a wide range of polar and non-polar compounds.
Mobile Phase A 0.1% Phosphoric Acid in Water Acidic pH ensures consistent protonation of the pyridine nitrogen for good peak shape.
Mobile Phase B Acetonitrile Common organic modifier providing good elution strength for the analyte.
Gradient 70% A / 30% B to 30% A / 70% B over 15 min Gradient elution ensures that both early-eluting polar impurities and the main analyte are well-resolved.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Detection UV at 240 nm Wavelength selected for good absorbance of the pyridine moiety, based on similar compounds.[7]
Injection Vol. 10 µL A typical volume to balance sensitivity and peak shape.

| Diluent | 50:50 Water:Acetonitrile | Ensures the analyte is fully dissolved and compatible with the mobile phase. |

Step-by-Step Validation Protocol

The following protocols are based on the ICH Q2(R2) guideline.[3][5]

1. System Suitability:

  • Procedure: Prepare a standard solution of ~100 µg/mL. Inject it six times consecutively.

  • Causality: This is a daily check to ensure the chromatographic system is performing correctly before running any samples.

  • Acceptance Criteria: RSD of peak area < 2.0%; Tailing factor < 2.0; Theoretical plates > 2000.

2. Specificity (Forced Degradation):

  • Procedure: Subject the analyte solution (~100 µg/mL) to the following stress conditions:

    • Acid: 0.1 M HCl at 60°C for 4 hours.

    • Base: 0.1 M NaOH at 60°C for 4 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Heat solid sample at 105°C for 24 hours.

    • Photolytic: Expose solution to UV light (ICH Q1B) for 24 hours.

  • Analysis: Analyze each stressed sample with a PDA detector. Assess peak purity of the main analyte peak and ensure all degradation peaks are baseline resolved.

  • Causality: This is the most critical part of a stability-indicating assay. It proves the method can distinguish the analyte from products that form upon degradation, ensuring that a loss in assay value is detectable.

3. Linearity:

  • Procedure: Prepare a series of at least five standard solutions ranging from 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Analysis: Inject each concentration in triplicate. Plot a graph of mean peak area versus concentration.

  • Causality: This demonstrates a direct, proportional relationship between the analyte concentration and the instrument's response.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

4. Accuracy (Recovery):

  • Procedure: Prepare a sample matrix (placebo) and spike it with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

  • Analysis: Calculate the percentage recovery for each sample.

  • Causality: This proves that the method can accurately measure the analyte in the actual sample matrix without interference.

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0% at each level.

5. Precision:

  • A. Repeatability (Intra-assay):

    • Procedure: Analyze six separate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Causality: Measures the method's precision over a short time frame.

    • Acceptance Criteria: RSD ≤ 2.0%.

  • B. Intermediate Precision:

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Causality: Assesses the effect of random, within-laboratory variations on precision.

    • Acceptance Criteria: Overall RSD for both sets of data combined should be ≤ 2.0%.

6. Robustness:

  • Procedure: While analyzing a standard solution, deliberately vary key method parameters one at a time:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

  • Analysis: Assess the impact on system suitability parameters and analyte retention time.

  • Causality: This demonstrates the method's reliability during normal use, where minor variations are expected.

  • Acceptance Criteria: System suitability criteria must be met under all varied conditions.

Summary of Expected HPLC Validation Data
Validation ParameterAcceptance CriteriaExpected Result
Specificity No interference at the analyte retention time. Peak purity > 99.5%.Pass
Linearity (r²) ≥ 0.9990.9995
Range 80% - 120% of test concentration80 - 120 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.7%
Precision (Repeatability RSD%) ≤ 2.0%0.8%
Precision (Intermediate RSD%) ≤ 2.0%1.1%
Robustness System suitability passes under all conditions.Pass

Chapter 4: An Alternative Approach - GC-FID Assay Validation

Gas chromatography is a powerful technique for volatile compounds.[8][9] While HPLC is preferred for the hydrochloride salt, a GC method can be valuable for analyzing the free base of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine, for instance, during synthesis process monitoring. The primary challenge is ensuring the analyte's thermal stability in the injector port.

Rationale for GC Method Design

A Flame Ionization Detector (FID) is chosen for its robustness and linear response to hydrocarbons. A mid-polarity capillary column (e.g., a DB-5 type) is a good starting point to provide sufficient resolution. The most critical parameter to optimize is the injector temperature; it must be high enough to ensure complete volatilization but low enough to prevent degradation.

Experimental Protocol: GC-FID Method

Instrumentation:

  • Gas chromatograph with a split/splitless injector, FID detector, and autosampler.

Chromatographic Conditions:

Parameter Setting Rationale
Column DB-5, 30 m x 0.25 mm, 0.25 µm film A robust, general-purpose column suitable for a wide range of semi-volatile compounds.
Injector Temp. 220 °C (to be validated) Must be optimized to ensure volatilization without degradation.
Detector Temp. 280 °C Kept high to prevent condensation of the analyte post-separation.
Oven Program 100 °C (hold 1 min), ramp to 250 °C at 15 °C/min, hold 5 min Temperature program designed to separate the analyte from potential volatile impurities and solvent.
Carrier Gas Helium, constant flow at 1.2 mL/min Inert carrier gas providing good efficiency.
Injection Mode Split (50:1) A split injection prevents column overloading and ensures sharp peaks for a relatively clean sample.
Injection Vol. 1 µL Standard volume for capillary GC.

| Diluent | Dichloromethane | A volatile solvent that is compatible with the analyte and the GC system. |

Key Validation Considerations for GC

The validation protocol for GC follows the same ICH parameters as HPLC. However, special attention must be paid to:

  • Injector Temperature Robustness: As part of the robustness study, varying the injector temperature (e.g., 210 °C, 220 °C, 230 °C) is critical. The appearance of new impurity peaks at higher temperatures is a red flag for thermal degradation.

  • Linearity: The linear range of an FID is typically very wide, but it must still be formally demonstrated.

  • Specificity: Forced degradation is less common for GC assays but can be performed if degradation products are expected to be volatile. More often, specificity is demonstrated by showing separation from known process impurities.

Chapter 5: Head-to-Head Comparison and Final Recommendation

Both validated HPLC and GC methods can be fit for purpose, but their purposes differ. The following table summarizes the performance for the assay of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine.

Performance MetricRP-HPLC MethodGC-FID MethodWinner for Pharmaceutical QC
Applicability Analyzes hydrochloride salt and free baseAnalyzes free base onlyHPLC
Specificity Proven stability-indicatingGood separation from volatile impurities; risk of on-column degradationHPLC
Precision (RSD%) < 1.5%< 1.5%Tie
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%Tie
Robustness HighModerate (sensitive to injector temperature)HPLC
Simplicity Standard procedureRequires careful optimization of thermal conditionsHPLC

The following decision tree can guide the selection process for your specific application.

Method_Selection_Tree Start What is the sample form? Salt Hydrochloride Salt (Final Product / Stability) Start->Salt Salt Form FreeBase Free Base (In-Process Control) Start->FreeBase Free Base UseHPLC1 Use Validated RP-HPLC Method Salt->UseHPLC1 CheckThermal Is thermal lability a concern? FreeBase->CheckThermal YesLability Yes / Unknown CheckThermal->YesLability Yes NoLability No (proven stable) CheckThermal->NoLability No UseHPLC2 Use Validated RP-HPLC Method YesLability->UseHPLC2 UseGC Use Validated GC-FID Method NoLability->UseGC

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

For the comprehensive quality control, release, and stability testing of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride , a stability-indicating RP-HPLC method is unequivocally the superior choice . Its ability to analyze the non-volatile salt directly, its operation at ambient temperature, and its high resolving power for potential degradation products provide the highest level of assurance and regulatory compliance.

A GC-FID method serves as a valuable, albeit more specialized, alternative for in-process controls where the volatile free base is analyzed and thermal stability has been rigorously proven. The choice of method must always be justified by thorough validation data, ensuring that the analytical procedure is truly fit for its intended purpose.

References

  • PubChem. 2-Chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]

  • Google Patents. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
  • Zhu, X., et al. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. [Link]

  • Google Patents. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
  • CNKI. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. [Link]

  • ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • Taylor & Francis Online. Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

  • International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [Link]

  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS for Pyridine. [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • International Journal of Research in Pharmaceutical and Chemical Sciences. AN EFFECTIVE AND SENSITIVE STABILITY INDICATING CHROMATOGRAPHIC APPROACH BASED ON RP-HPLC FOR TRIFLURIDINE AND TIPIRACIL IN BULK. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.